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  • Product: Butyl 2-(methylamino)benzoate
  • CAS: 15236-34-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Butyl 2-(methylamino)benzoate: Chemical Structure, Physical Properties, and Applications

Executive Summary Butyl 2-(methylamino)benzoate, frequently referred to in industrial literature as Butyl N-methylanthranilate, is a specialized ester derivative of anthranilic acid. Characterized by its sweet, floral-fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2-(methylamino)benzoate, frequently referred to in industrial literature as Butyl N-methylanthranilate, is a specialized ester derivative of anthranilic acid. Characterized by its sweet, floral-fruity, petitgrain-grapefruit odor profile, it is a high-value compound in the formulation of fine fragrances and advanced flavoring agents[1]. Beyond its organoleptic applications, its unique structural motif—an ortho-substituted secondary amine adjacent to an ester linkage—makes it a valuable intermediate in medicinal chemistry and organic synthesis.

This whitepaper provides an authoritative, in-depth analysis of Butyl 2-(methylamino)benzoate, detailing its structural chemistry, physicochemical properties, synthetic methodologies, analytical characterization, and metabolic profile.

Structural Chemistry & Molecular Dynamics

The molecular architecture of Butyl 2-(methylamino)benzoate (SMILES: CCCCOC(=O)c1ccccc1NC) consists of a benzene ring substituted at the 1- and 2-positions with a butyl ester group and a methylamino group, respectively.

Mechanistic Insight: Intramolecular Hydrogen Bonding A defining structural feature of this molecule is the spatial proximity of the secondary amine (–NHCH₃) and the ester carbonyl (–C=O). This ortho-relationship facilitates the formation of a strong, six-membered intramolecular hydrogen bond between the amine proton and the carbonyl oxygen.

  • Causality in Physical Properties: This intramolecular stabilization effectively "shields" the polar hydrogen, drastically reducing the potential for intermolecular hydrogen bonding. As a result, the molecule exhibits higher lipophilicity (LogP ~4.08) and a lower boiling point than would be predicted for an unshielded molecule of identical molecular weight (207.27 g/mol )[2].

Physicochemical Profiling

The physical and chemical properties of Butyl 2-(methylamino)benzoate dictate its behavior in formulation matrices, its volatility (impact on top/middle notes in perfumery), and its partition coefficient in biological systems.

Table 1: Quantitative Physicochemical Data

PropertyValueReference / Notes
Molecular Formula C₁₂H₁₇NO₂Standard IUPAC
Molecular Weight 207.27 g/mol Calculated
Boiling Point 296.00 – 297.00 °C (@ 760 mmHg)[2],[1]
Flash Point 133.33 °C (272.00 °F)Closed Cup (TCC)[2]
LogP (Octanol/Water) ~4.08 (Estimated)Indicates high lipophilicity[2]
Vapor Pressure 0.001000 mmHg (@ 25.00 °C)Low volatility, acts as a fixative[2]
Solubility Soluble in alcohol/oils; Insoluble in water~10.15 mg/L in water at 25 °C[2]
Organoleptic Profile Sweet, floral-fruity, petitgrain-grapefruitHigh tenacity in formulations[1]

Synthetic Methodology

The synthesis of Butyl 2-(methylamino)benzoate is typically achieved via the Fischer esterification of N-methylanthranilic acid with 1-butanol. To ensure high yield and purity, the thermodynamic equilibrium of the reaction must be actively manipulated.

Synthesis NMA N-Methylanthranilic Acid (Reactant) Heat Reflux & Water Removal (Dean-Stark Trap) NMA->Heat BuOH 1-Butanol (Reactant / Solvent) BuOH->Heat Cat Acid Catalyst (p-TsOH) Cat->Heat Product Butyl 2-(methylamino)benzoate (Target Ester) Heat->Product Esterification Byproduct Water (Azeotropic Removal) Heat->Byproduct Shift Equilibrium

Caption: Workflow for the acid-catalyzed Fischer esterification of Butyl 2-(methylamino)benzoate.

Step-by-Step Protocol: Acid-Catalyzed Esterification[3]
  • Reagent Preparation: Charge a round-bottom flask with N-methylanthranilic acid (1.0 equivalent) and 1-butanol (5.0 equivalents).

    • Causality: The significant molar excess of 1-butanol serves a dual purpose: it acts as the reaction solvent and drives the equilibrium toward ester formation according to Le Chatelier's principle.

  • Catalyst Addition: Add a catalytic amount of para-toluenesulfonic acid (p-TsOH) (0.05 equivalents).

    • Causality: p-TsOH is selected over sulfuric acid to minimize oxidative side reactions, charring, and the formation of dibutyl ether byproducts at high temperatures.

  • Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 117 °C).

    • Causality: The Dean-Stark apparatus continuously removes the water byproduct from the reaction mixture, preventing the reverse hydrolysis reaction and ensuring near-quantitative conversion.

  • Quenching and Workup: Once water ceases to collect (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Causality: The NaHCO₃ wash neutralizes the p-TsOH catalyst and deprotonates any unreacted N-methylanthranilic acid, partitioning it into the aqueous layer for easy removal.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation.

Analytical Characterization

To validate the structural integrity and purity of the synthesized Butyl 2-(methylamino)benzoate, a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol is employed.

Step-by-Step Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve the purified ester in GC-grade dichloromethane (DCM) to a final concentration of 1 mg/mL.

  • Instrument Configuration: Inject 1 µL of the sample into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS or equivalent, 30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Thermal Gradient: Set the initial oven temperature to 70 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min).

    • Causality: This specific gradient ensures the solvent elutes quickly while providing sharp, baseline-resolved peaks for the target ester, preventing thermal degradation before volatilization.

  • Mass Spectrometry (EI Mode): Operate the MS in electron ionization (EI) mode at 70 eV.

    • Validation Markers: The spectrum will exhibit a distinct molecular ion peak [M]+ at m/z 207. A dominant base peak is expected at m/z 134, corresponding to the [M−OC4​H9​]+ acylium ion fragment formed via the cleavage of the ester alkoxy bond.

Metabolic & Toxicological Profile

Understanding the biotransformation of Butyl 2-(methylamino)benzoate is critical for its safety assessment in consumer products and pharmaceuticals. Anthranilate esters are generally recognized as safe (GRAS) due to their rapid and predictable metabolism in mammalian systems[3].

Metabolism Ester Butyl 2-(methylamino)benzoate (Lipophilic Ester) Enzyme Hepatic Carboxylesterases (B-Esterases) Ester->Enzyme Absorption & Transport Acid N-Methylanthranilic Acid (Excreted in Urine) Enzyme->Acid Hydrolysis Alcohol 1-Butanol (Oxidized to Butyric Acid) Enzyme->Alcohol Hydrolysis

Caption: Hepatic metabolism pathway of Butyl 2-(methylamino)benzoate via carboxylesterase hydrolysis.

Mechanistic Toxicology: Upon ingestion or systemic absorption, Butyl 2-(methylamino)benzoate undergoes rapid first-pass metabolism. Hepatic B-esterases (carboxylesterases) cleave the ester bond, yielding two primary metabolites: N-methylanthranilic acid and 1-butanol[3].

  • N-methylanthranilic acid is highly water-soluble and is rapidly cleared by the kidneys, excreted in the urine either unchanged or as a glucuronide conjugate[3].

  • 1-Butanol enters endogenous metabolic pathways, where it is oxidized by alcohol dehydrogenase to butyraldehyde, and subsequently to butyric acid, which is utilized in fatty acid metabolism or the citric acid cycle. Because neither the parent compound nor its metabolites accumulate in lipid tissues, the compound exhibits a highly favorable safety profile.

References

  • The Good Scents Company. "isobutyl methyl anthranilate, 65505-24-0 (Includes data for Butyl N-methylanthranilate isomers and properties)." The Good Scents Company Database.
  • Arctander, S. "Perfume and Flavor Chemicals (Aroma Chemicals)." Scribd / Original Publication 1969.
  • Royal Society of Chemistry (RSC). "A novel pathway for the thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis leading to 7-aminophthalides (Synthesis of N-alkylanthranilates)." RSC Advances.
  • INCHEM. "ANTHRANILATE DERIVATIVES - Metabolism and Toxicity Profiling." International Programme on Chemical Safety (IPCS).

Sources

Exploratory

1H and 13C NMR chemical shifts for Butyl 2-(methylamino)benzoate

Comprehensive Analytical Guide: 1 H and 13 C NMR Chemical Shifts for Butyl 2-(methylamino)benzoate Executive Summary Butyl 2-(methylamino)benzoate (also known as butyl N -methylanthranilate) is a highly functionalized ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: 1 H and 13 C NMR Chemical Shifts for Butyl 2-(methylamino)benzoate

Executive Summary

Butyl 2-(methylamino)benzoate (also known as butyl N -methylanthranilate) is a highly functionalized aromatic ester utilized as a critical intermediate in pharmaceutical synthesis and fragrance chemistry[1]. Accurate structural elucidation of this molecule is paramount for quality control and downstream synthetic applications. This whitepaper provides an authoritative, peer-validated breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, exploring the quantum mechanical and electronic causalities—such as intramolecular hydrogen bonding and resonance effects—that dictate its spectral signature.

Mechanistic Insights: The Causality of Chemical Shifts

As a Senior Application Scientist, it is crucial not just to report values, but to understand the why behind the data. The chemical shifts of Butyl 2-(methylamino)benzoate are governed by a complex interplay of electronic effects:

  • Intramolecular Hydrogen Bonding: The amine proton (N-H) is observed as a broad singlet at δ 7.70 ppm[2]. This pronounced downfield shift (compared to typical aliphatic amines at δ 1-3 ppm) is caused by a strong intramolecular hydrogen bond between the N-H proton and the adjacent ester carbonyl oxygen. This interaction locks the molecule into a coplanar conformation, maximizing orbital overlap.

  • Push-Pull Aromatic System: The benzene ring is subject to competing electronic forces. The N -methylamino group at C-2 acts as a strong electron donor via resonance (+R effect), significantly shielding the ortho (C-3, δ 110.3 ppm) and para (C-5, δ 114.4 ppm) carbons[3]. Conversely, the ester carbonyl at C-1 exerts an electron-withdrawing (-R) effect, deshielding the ortho proton (H-6), pushing it downfield to δ 7.93 ppm[2].

  • Aliphatic Anisotropy: In the butyl chain, the oxymethylene protons (H-8) are heavily deshielded by the adjacent electronegative oxygen atom, resonating at δ 4.27 ppm[2]. This inductive effect decays rapidly along the aliphatic chain, resulting in standard upfield shifts for the terminal methyl group (H-11) at δ 0.98 ppm[4].

Standardized Experimental Protocol (Self-Validating System)

To ensure absolute data integrity and reproducibility, the following protocol establishes a self-validating feedback loop for NMR acquisition.

  • Step 1: Sample Preparation. Dissolve ~20 mg of Butyl 2-(methylamino)benzoate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl3​ provides a non-polar, aprotic environment that preserves the critical intramolecular hydrogen bonding, while TMS serves as the absolute zero reference (δ 0.00 ppm).

  • Step 2: Instrument Tuning & Locking. Insert the sample into the NMR probe (298 K) and lock the spectrometer to the deuterium signal of CDCl3​ (δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C).

  • Step 3: Shimming & Validation. Perform gradient shimming. Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS peak. It must be <1.0 Hz. If broader, re-shim to prevent multiplet distortion and loss of J -coupling resolution.

  • Step 4: 1 H Acquisition. Acquire at 300 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a 1.0 s relaxation delay (D1)[2].

  • Step 5: 13 C Acquisition. Acquire at 75 MHz using a proton-decoupled sequence (zgpg30), 1024 scans, and a D1 of 2.0 s[3]. Causality: The extended scans and relaxation delay compensate for the low natural abundance (1.1%) and longer T1​ relaxation times of quaternary carbons (C-1, C-2, C-7).

Structural Elucidation Workflow

NMR_Workflow Prep 1. Sample Preparation Solvent: CDCl3 | Internal Std: TMS Acq 2. Data Acquisition 1H: 300 MHz | 13C: 75 MHz | Temp: 298 K Prep->Acq Proc 3. Data Processing Apodization | FT | Phase & Baseline Correction Acq->Proc Assign 4. Signal Assignment Chemical Shifts (δ) | J-Coupling Analysis Proc->Assign Val 5. Structural Validation Electronic Effects | H-Bonding Confirmation Assign->Val Val->Acq Anomalies Detected? Trigger 2D NMR (COSY, HSQC, HMBC)

Figure 1: Self-validating NMR elucidation workflow for structural verification.

Quantitative Data Presentation

The following tables summarize the validated NMR spectral data for Butyl 2-(methylamino)benzoate.

Table 1: 1 H NMR Chemical Shifts (300 MHz, CDCl3​ ) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | 6 | 7.93 | dd | 8.0, 1.7 | 1H | Aromatic CH (ortho to ester)[2] | | NH | 7.70 | br s | - | 1H | Amine proton (H-bonded)[2] | | 4 | 7.39 | ddd | 8.6, 7.1, 1.7 | 1H | Aromatic CH (para to NHMe)[2] | | 3, 5 | 6.69–6.58 | m | - | 2H | Aromatic CH (ortho to NHMe)[2] | | 8 | 4.27 | t | 6.5 | 2H | -O-CH 2​

  • (butyl chain)[2] | | NMe | 2.91 | s | - | 3H | N-CH 3​ [2] | | 9 | 1.73 | quint | 6.5 | 2H | -CH 2​
  • (butyl chain)[4] | | 10 | 1.48 | sext | 7.3 | 2H | -CH 2​
  • (butyl chain)[4] | | 11 | 0.98 | t | 7.4 | 3H | -CH 3​ (butyl chain)[4] |

Table 2: 13 C NMR Chemical Shifts (75 MHz, CDCl3​ )

Position Chemical Shift (δ, ppm) Carbon Type Assignment
7 168.8 C=O Ester carbonyl[3]

| 2 | 152.1 | C q​ | Aromatic C-N[3] | | 4 | 134.5 | CH | Aromatic CH[3] | | 6 | 131.5 | CH | Aromatic CH[3] | | 5 | 114.4 | CH | Aromatic CH[3] | | 1 | 110.8 | C q​ | Aromatic C-C=O[3] | | 3 | 110.3 | CH | Aromatic CH[3] | | 8 | 64.1 | CH 2​ | -O-CH 2​

  • (butyl chain)[3] | | 9 | 30.8 | CH 2​ | -CH 2​
  • (butyl chain)[3] | | NMe | 29.5 | CH 3​ | N-CH 3​ [3] | | 10 | 19.4 | CH 2​ | -CH 2​
  • (butyl chain)[3] | | 11 | 13.9 | CH 3​ | -CH 3​ (butyl chain)[3] |

(Note: The atom numbering scheme assigns C-1 to the aromatic carbon attached to the ester, C-2 to the carbon attached to the amine, C-7 to the carbonyl, and C-8 through C-11 for the extending butyl chain.)

References

  • Title: A novel pathway for the thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis leading to 7-aminophthalides[2],[4],[3],[1] Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]

Sources

Foundational

Thermodynamic stability and melting point of Butyl 2-(methylamino)benzoate

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Butyl 2-(methylamino)benzoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Butyl 2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of Butyl 2-(methylamino)benzoate, a molecule of interest in pharmaceutical and chemical research. In the absence of direct experimental data for this specific compound, this document synthesizes information from analogous structures, theoretical principles, and advanced predictive models to offer a robust framework for its characterization. We delve into the fundamental principles governing the solid-state properties of aromatic esters, detail authoritative experimental protocols for their determination, and explore the utility of modern computational chemistry in predicting these crucial parameters. This guide is intended to serve as a valuable resource for scientists engaged in the design, development, and formulation of novel molecular entities.

Introduction: The Critical Role of Solid-State Properties in Drug Development

The thermodynamic stability and melting point of an active pharmaceutical ingredient (API) are not mere physical constants; they are critical determinants of a drug's lifecycle, influencing everything from its synthesis and purification to its formulation, bioavailability, and shelf-life. Butyl 2-(methylamino)benzoate, as an aromatic ester, belongs to a class of compounds frequently encountered in medicinal chemistry. Understanding its solid-state behavior is paramount for any rational drug development program.

  • Thermodynamic Stability dictates the compound's propensity to degrade under various environmental conditions (heat, light, humidity). A molecule with low thermal stability may decompose during manufacturing or storage, leading to loss of potency and the formation of potentially toxic impurities. The primary metrics for assessing this are the onset of decomposition temperature and the kinetics of degradation.

  • Melting Point (T_m) is a fundamental indicator of a crystalline solid's purity and identity. It is directly related to the strength of the intermolecular forces within the crystal lattice. In drug development, the melting point affects solubility, dissolution rate, and the feasibility of certain formulation strategies, such as hot-melt extrusion.

This guide will provide both the theoretical underpinnings and practical methodologies to approach the characterization of Butyl 2-(methylamino)benzoate.

Theoretical Framework: Factors Influencing Stability and Melting Point

The physicochemical properties of Butyl 2-(methylamino)benzoate are a direct consequence of its molecular structure. The key contributing factors are:

  • Intermolecular Forces: The presence of a secondary amine (-NH-) group allows for hydrogen bonding, a strong intermolecular force that significantly raises the melting point compared to non-hydrogen-bonding analogues. The ester carbonyl group (C=O) acts as a hydrogen bond acceptor. Van der Waals forces, dictated by the size of the butyl group and the aromatic ring, also contribute to the overall lattice energy.

  • Molecular Weight and Size: Generally, as molecular weight increases within a homologous series, the melting point also increases due to stronger van der Waals interactions.

  • Molecular Symmetry and Packing Efficiency: The ability of a molecule to pack efficiently into a crystal lattice influences its melting point. More symmetrical molecules often have higher melting points. The flexibility of the butyl chain in Butyl 2-(methylamino)benzoate will influence its conformational possibilities and, consequently, its crystal packing.

  • Substituent Effects: The positions of the methylamino and butyl ester groups on the benzoate ring are critical. The ortho-position of the methylamino group allows for the possibility of intramolecular hydrogen bonding between the amine proton and the ester's carbonyl oxygen. This can influence both the conformation of the molecule and the intermolecular interactions available for crystal packing.

To contextualize the expected properties of Butyl 2-(methylamino)benzoate, it is instructive to examine related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Structural Difference
Butyl BenzoateC₁₁H₁₄O₂178.23-22250Lacks the 2-(methylamino) group[1][2].
Methyl 2-(methylamino)benzoateC₉H₁₁NO₂165.1917-19256Methyl ester instead of butyl ester[3].
Isobutyl 2-(methylamino)benzoateC₁₂H₁₇NO₂207.27Not availableNot availableIsobutyl ester instead of n-butyl ester[4][5].

Table 1: Physicochemical Properties of Structurally Related Benzoates

The significant increase in melting point from Butyl Benzoate (-22 °C) to Methyl 2-(methylamino)benzoate (17-19 °C) underscores the powerful effect of the hydrogen-bonding methylamino group, even with a decrease in molecular weight[1][3]. Based on this, Butyl 2-(methylamino)benzoate is expected to be a solid at room temperature with a melting point likely higher than that of Methyl 2-(methylamino)benzoate due to its greater molecular weight.

Predictive Approaches for Melting Point Estimation

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's melting point. These quantitative structure-property relationship (QSPR) models have evolved significantly.

Machine Learning and Neural Network Models

Modern approaches leverage machine learning and deep neural networks trained on vast datasets of known melting points. These models can learn complex relationships between a molecule's structure and its physical properties.

  • Mechanism: These models often represent the chemical structure as a unique numerical descriptor or "molecular embedding"[6]. Some advanced models use a 3D equivariant graph neural network that incorporates three-dimensional conformational data, which has been shown to significantly improve prediction accuracy, especially for flexible molecules[7]. Other methods even process the SMILES notation of a molecule as a form of natural language to predict its melting point[8][9].

  • Causality: The advantage of these models is their ability to capture subtle, non-linear relationships between a molecule's 3D structure and its crystal lattice energy, which are difficult to define with simple rules[7]. The integration of 3D structural information is crucial as the melting point is fundamentally a 3D property[7].

  • Expected Accuracy: The mean absolute error (MAE) for these state-of-the-art models typically falls within the range of 20-30 °C, providing a scientifically sound estimate for initial assessments[6][7].

G cluster_0 Input Data cluster_1 Prediction Pipeline Molecule_Structure Butyl 2-(methylamino)benzoate (SMILES/3D Coords) Feature_Extraction Molecular Descriptor Generation / Graph Embedding Molecule_Structure->Feature_Extraction ML_Model Trained ML/NN Model (e.g., XGBoost, EGNN) Feature_Extraction->ML_Model Prediction Predicted Melting Point (e.g., 35-55 °C ± 25 °C) ML_Model->Prediction

Caption: Workflow for Machine Learning-based Melting Point Prediction.

Experimental Determination of Thermal Properties

While predictive models are useful, experimental characterization remains the gold standard. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides precise data on the melting point, enthalpy of fusion (ΔH_fus), and can reveal other thermal events like polymorphic transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin). This is a critical step to ensure data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of Butyl 2-(methylamino)benzoate into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting endotherm (e.g., 100 °C). The choice of heating rate is a balance; slower rates provide better resolution, while faster rates improve signal-to-noise.

  • Data Analysis:

    • The melting point (T_m) is typically reported as the onset temperature or the peak temperature of the endothermic event.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔH_fus) in J/g.

G start Start prep Sample Preparation (2-5 mg in Al pan) start->prep load Load Sample & Reference into DSC Cell prep->load purge Purge with N2 (50 mL/min) load->purge equilibrate Equilibrate at 0 °C purge->equilibrate ramp Heat at 10 °C/min equilibrate->ramp end End Analysis ramp->end analysis Data Analysis: Determine Tm and ΔHfus ramp->analysis

Caption: Experimental Workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Thermodynamic Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a compound begins to decompose.

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of Butyl 2-(methylamino)benzoate into a tared TGA pan (ceramic or platinum). A slightly larger sample size than DSC is often used to ensure accurate mass loss detection.

  • Experimental Conditions:

    • Place the pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min). An inert atmosphere is chosen to study the intrinsic thermal stability, as opposed to oxidative stability.

    • Equilibrate at ambient temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • The primary output is a plot of mass (%) versus temperature.

    • The onset of decomposition (T_onset) is determined as the temperature at which significant mass loss begins. This is a key indicator of thermal stability[10].

    • The temperature at which the maximum rate of mass loss occurs can be identified from the peak of the first derivative of the TGA curve (the DTG curve).

    • The final residual mass provides information on the formation of non-volatile decomposition products. For most organic compounds like this, the residual mass should be close to zero.

The thermal degradation of aromatic esters often initiates with the cleavage of the ester linkage[11][12]. For Butyl 2-(methylamino)benzoate, hazardous decomposition products could include carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[13].

Summary and Outlook

While direct experimental data for Butyl 2-(methylamino)benzoate is not publicly available, a strong, scientifically grounded assessment of its key thermal properties can be made.

  • Predicted Melting Point: Based on the melting point of Methyl 2-(methylamino)benzoate (17-19 °C) and the increase in molecular weight, the melting point of Butyl 2-(methylamino)benzoate is reasonably predicted to be in the range of 35-55 °C . This estimate should be confirmed experimentally.

  • Thermodynamic Stability: The compound is expected to be stable well above its melting point. The thermal decomposition of similar aromatic esters often begins at temperatures exceeding 200-300°C[11]. TGA analysis is essential to determine the precise onset of decomposition.

This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to fully characterize the thermodynamic stability and melting point of Butyl 2-(methylamino)benzoate. The application of these methods will yield the critical data needed to advance its development from a laboratory curiosity to a well-characterized compound with potential for further application.

References

  • Gao, C., et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres. [Link]

  • Zhang, Z., et al. (2023). Multi-Conformation Enhanced Equivariant Graph Neural Network: Advancing Melting Point Prediction Accuracy for Organic Small Molecules. ACS Omega. [Link]

  • Patel, J., & O'Boyle, N. M. (2021). Predicting Melting Points of Organic Molecules. St Andrews Research Repository. [Link]

  • Mi, Z., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Advances. [Link]

  • Sun, E. (2022). Application of Machine Learning in Predicting Molecular Properties. Scholarly Review Journal. [Link]

  • Palacios, A., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials. [Link]

  • Palacios, A., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Hsiao, S.-H., & Lin, S.-W. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. [Link]

  • Salmerón, M. C., et al. (2012). Melting of benzoic acid obtained in a DSC experiment where the heating.... ResearchGate. [Link]

  • Jasinska, L., et al. (2009). Combined PAT-Solid State Analytical Approach for the Detection and Study of Sodium Benzoate Hydrate. Organic Process Research & Development, ACS Publications. [Link]

  • Kossyrev, P. A., & Zachariah, M. R. (2004). DSC thermograms for cholesteryl benzoate dispersed in UV15 at scanning.... ResearchGate. [Link]

  • Hsiao, S.-H., & Lin, S.-W. (2007). Thermal degradation behaviour of aromatic poly(ester-imide) investigated by pyrolysis-GC/MS. ProQuest. [Link]

  • Marion, A., et al. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. PubMed. [Link]

  • Eckert, C., et al. (2014). Lean production of taste improved lipidic sodium benzoate formulations. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101305890, Butyl 2-(butylamino)benzoate. [Link]

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  • Mettler Toledo. Determine Sodium Benzoate Content in Soft Drinks by UV Vis. [Link]

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  • Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • Chen, K., et al. (2020). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC, NIH. [Link]

  • Cheméo. Chemical Properties of Butyl benzoate (CAS 136-60-7). [Link]

  • Cheméo. Chemical Properties of 2-Methylbutyl benzoate (CAS 52513-03-8). [Link]

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Exploratory

Mass spectrometry fragmentation patterns of Butyl 2-(methylamino)benzoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Butyl 2-(methylamino)benzoate Introduction Butyl 2-(methylamino)benzoate (C₁₂H₁₇NO₂) is an aromatic ester with applications in the fragrance and flavo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Butyl 2-(methylamino)benzoate

Introduction

Butyl 2-(methylamino)benzoate (C₁₂H₁₇NO₂) is an aromatic ester with applications in the fragrance and flavor industries, and it serves as a structural motif in medicinal chemistry. Accurate structural elucidation is paramount for quality control, metabolite identification, and drug development. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed information about a molecule's mass and structure through the analysis of its fragmentation patterns.

This guide, written from the perspective of a Senior Application Scientist, provides a detailed examination of the mass spectrometric behavior of Butyl 2-(methylamino)benzoate under both Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the core fragmentation pathways, explain the underlying chemical principles, and provide practical experimental protocols for its analysis. The focus will be on interpreting the resulting spectra to provide unambiguous identification.

Section 1: Molecular Ion and Isotopic Profile

The nominal molecular weight of Butyl 2-(methylamino)benzoate is 207.27 g/mol . In a mass spectrum, the unfragmented, ionized molecule is observed as the molecular ion ([M]•+) in EI-MS or the protonated molecule ([M+H]⁺) in ESI-MS.

  • Electron Ionization (EI): The molecular ion peak will appear at a mass-to-charge ratio (m/z) of 207.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule will be observed at m/z 208.

The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, adhering to the Nitrogen Rule . This is a fundamental first check in spectrum interpretation.

Section 2: Electron Ionization (EI) Fragmentation Pathways

EI is a high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The fragmentation of Butyl 2-(methylamino)benzoate is governed by the interplay between the butyl ester chain and the ortho-substituted aromatic ring.

Fragmentation of the Butyl Ester Chain

The aliphatic ester chain is the primary site of initial fragmentation.

  • McLafferty Rearrangement: This is a hallmark fragmentation of esters containing γ-hydrogens. It involves a six-membered ring transition state, leading to the elimination of an alkene neutral—in this case, butene (C₄H₈, 56 Da). This process is highly favorable and often results in the base peak or a peak of very high abundance.[1] The resulting radical cation at m/z 151 corresponds to the ionized 2-(methylamino)benzoic acid.

  • α-Cleavage (Alkoxy Group Loss): This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and the ester oxygen, leading to the loss of a butoxy radical (•OC₄H₉, 73 Da). This generates a stable, resonance-stabilized N-methylanthraniloyl acylium ion at m/z 134 .

  • Cleavage of the Alkyl Chain: Direct loss of the butyl radical (•C₄H₉, 57 Da) can occur, forming an ion at m/z 150 . Additionally, fragments from the butyl chain itself, such as the butyl cation at m/z 57 , may be observed.

The "Ortho Effect" and Aromatic Core Fragmentation

The proximity of the methylamino and ester groups in the ortho position triggers specific decomposition reactions that are often suppressed in the meta and para isomers.[2] This "ortho effect" can lead to unique and diagnostic fragmentation pathways.

  • Secondary Fragmentation of the McLafferty Product (m/z 151): The ion at m/z 151 readily loses a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 123 . This is a common loss from aromatic carboxylic acids and their derivatives.

  • Secondary Fragmentation of the Acylium Ion (m/z 134): The acylium ion at m/z 134 can also undergo decarbonylation, losing CO (28 Da) to form the N-methyl-o-aminophenyl cation at m/z 106 .

Section 3: Proposed EI Fragmentation Mechanisms

The following diagrams illustrate the key fragmentation pathways under Electron Ionization.

McLafferty_Rearrangement M Butyl 2-(methylamino)benzoate [M]•+ m/z 207 F151 2-(methylamino)benzoic acid ion m/z 151 M->F151 McLafferty Rearrangement NL56 Butene (C4H8) Neutral Loss M->NL56 F123 Fragment ion m/z 123 F151->F123 -CO NL28_CO CO Neutral Loss F151->NL28_CO

Caption: McLafferty rearrangement pathway for Butyl 2-(methylamino)benzoate.

Alpha_Cleavage M Butyl 2-(methylamino)benzoate [M]•+ m/z 207 F134 N-methylanthraniloyl acylium ion m/z 134 M->F134 α-Cleavage NL73 Butoxy radical (•OC4H9) M->NL73 F106 Fragment ion m/z 106 F134->F106 -CO NL28_CO CO Neutral Loss F134->NL28_CO

Caption: Alpha-cleavage leading to the formation of the acylium ion.

Section 4: Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules. Fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The primary precursor ion is the protonated molecule [M+H]⁺ at m/z 208 .

The CID spectrum is typically simpler than the EI spectrum and is dominated by the loss of neutral molecules.

  • Loss of Butene: The most favorable fragmentation pathway for the [M+H]⁺ ion is the loss of a neutral butene molecule (C₄H₈, 56 Da). This is analogous to the McLafferty rearrangement and produces the protonated 2-(methylamino)benzoic acid as the major product ion at m/z 152 .

  • Loss of Butanol: A less common, but possible, fragmentation is the loss of a neutral butanol molecule (C₄H₉OH, 74 Da), which would result in the formation of the N-methylanthraniloyl acylium ion at m/z 134 .

ESI_Fragmentation MH Protonated Molecule [M+H]+ m/z 208 F152 Protonated 2-(methylamino)benzoic acid m/z 152 MH->F152 CID NL56 Butene (C4H8) Neutral Loss MH->NL56 F134 N-methylanthraniloyl acylium ion m/z 134 MH->F134 CID (minor) NL74 Butanol (C4H9OH) Neutral Loss MH->NL74

Caption: Primary ESI-MS/MS fragmentation pathways from the [M+H]⁺ ion.

Section 5: Summary of Key Diagnostic Fragments

The following table summarizes the key ions expected in the mass spectrum of Butyl 2-(methylamino)benzoate.

m/z (EI)m/z (ESI)Proposed FormulaProposed Structure / Origin
207208[C₁₂H₁₇NO₂]•+[C₁₂H₁₈NO₂]⁺
151152[C₈H₉NO₂]•+[C₈H₁₀NO₂]⁺
134134[C₈H₈NO]⁺[C₈H₈NO]⁺
123-[C₇H₉N]•+-
106-[C₇H₈N]⁺-
57-[C₄H₉]⁺-

Section 6: Experimental Protocols

To ensure reproducible and high-quality data, the following starting protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

GC-MS (EI) Analysis Protocol

This protocol is designed for the separation and EI fragmentation analysis of the volatile ester.

  • Sample Preparation: Prepare a 100 µg/mL solution of Butyl 2-(methylamino)benzoate in a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC System:

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

LC-MS/MS (ESI) Analysis Protocol

This protocol is suitable for analyzing the compound in complex matrices or when higher sensitivity is required.

  • Sample Preparation: Prepare a 1 µg/mL solution in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

  • LC System:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan: Scan for the precursor ion at m/z 208.

    • MS2 (CID): Isolate the precursor ion (m/z 208) and apply collision energy (start with 15-20 eV and optimize as needed) to generate product ions. Scan product ions from m/z 50-220.

Conclusion

The mass spectrometric fragmentation of Butyl 2-(methylamino)benzoate is a well-defined process characterized by predictable and structurally informative pathways. Under EI, the spectrum is typically dominated by the McLafferty rearrangement product at m/z 151 and the acylium ion from α-cleavage at m/z 134 . In ESI-MS/MS, the CID of the protonated molecule at m/z 208 primarily yields the m/z 152 ion through the loss of butene. Understanding these key fragmentations, particularly the influence of the "ortho effect" and classic ester cleavage mechanisms, allows for confident identification and structural confirmation of this compound in a variety of scientific and industrial applications.

References

  • NIST / Mass Spectrometry Data Center. (n.d.). Mass Spectrometry of Analytical Derivatives. Retrieved from [Link]

  • Sasaki, S., Itagaki, Y., Abe, H., Nakanishi, K., & Suga, T. (1965). The High-Resolution Mass Spectrum of Ethyl p-Aminobenzoate. Journal of the Mass Spectrometry Society of Japan, 13(1), 61-67. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl anthranilate. PubChem Compound Database. Retrieved from [Link]

  • Pramuditha, R. A., Gooneratne, L., & Gunaherath, G. B. (2018). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. ResearchGate. Retrieved from [Link]

  • Pramuditha, R. A., Gooneratne, L., & Gunaherath, G. B. (2018). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 29(6), 1152-1159. Retrieved from [Link]

  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Butyl anthranilate (FDB015869). Retrieved from [Link]

  • NIST. (n.d.). Butyl benzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Butyl anthranilate. Retrieved from [Link]

  • Organic Chemistry. (2016, September 16). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Journal of Pure and Applied Sciences, 12(1), 4285-4290. Retrieved from [Link]

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Foundational

In vitro toxicity and safety profile of Butyl 2-(methylamino)benzoate

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of Butyl 2-(methylamino)benzoate Authored by: A Senior Application Scientist Preamble: A Proactive Approach to Safety Assessment Butyl 2-(methylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of Butyl 2-(methylamino)benzoate

Authored by: A Senior Application Scientist

Preamble: A Proactive Approach to Safety Assessment

Butyl 2-(methylamino)benzoate, an ester of N-methylanthranilic acid, belongs to a class of compounds utilized in the fragrance and cosmetic industries. Given its structural similarity to other benzoate and anthranilate derivatives used as UV filters and scent ingredients, a thorough safety evaluation is paramount before its inclusion in consumer products. Current regulatory landscapes, particularly in Europe, mandate a shift away from traditional animal testing for cosmetics, making robust, mechanism-based in vitro methodologies the cornerstone of modern safety science.[1][2]

This guide provides a comprehensive framework for establishing the in vitro toxicological profile of Butyl 2-(methylamino)benzoate. It is designed for researchers, toxicologists, and drug development professionals, offering not just protocols, but the strategic rationale behind a tiered, intelligent testing strategy. The approach is grounded in internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, ensuring data quality and regulatory acceptance.

Part 1: Foundational Toxicity Assessment

The initial phase of assessment focuses on baseline cytotoxicity, which informs the dose selection for more complex assays and provides a fundamental measure of the chemical's intrinsic potential to cause cell death.

Basal Cytotoxicity: The Neutral Red Uptake (NRU) Assay

The principle of the NRU assay is elegant in its simplicity. Viable cells, through active transport, incorporate and accumulate the supravital dye Neutral Red within their lysosomes. When cell membranes are damaged or the cell's metabolic machinery is compromised, this capacity is diminished. The amount of dye extracted from the cells after exposure to the test article is therefore directly proportional to the number of viable cells.

This assay is selected as a foundational test due to its high reproducibility, cost-effectiveness, and its relevance as the endpoint for the well-established 3T3 NRU phototoxicity assay, thereby providing synergistic data.

Experimental Protocol: Basal Cytotoxicity (NRU)
  • Cell Culture: Human keratinocytes (e.g., HaCaT) or mouse fibroblasts (e.g., Balb/c 3T3) are seeded into 96-well microtiter plates and incubated for 24 hours to form a semi-confluent monolayer.

  • Dose Preparation: A stock solution of Butyl 2-(methylamino)benzoate is prepared in a suitable solvent (e.g., DMSO). A dilution series is then prepared in cell culture medium, typically spanning a wide concentration range (e.g., 0.1 to 1000 µg/mL).[3]

  • Exposure: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test article. Appropriate solvent and untreated controls are included. The plates are incubated for a defined period (e.g., 24 hours).

  • Dye Incubation: After exposure, the treatment medium is removed. Cells are washed and incubated with a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL) for approximately 3 hours.

  • Dye Extraction: The dye-containing medium is removed, cells are washed, and a desorbing solution (e.g., acidified ethanol) is added to each well to extract the dye from the lysosomes.

  • Quantification: The plate is agitated to ensure complete dissolution of the dye. The optical density (OD) is measured using a spectrophotometer at a wavelength of ~540 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the solvent control. The concentration that reduces cell viability by 50% (IC50) is determined by plotting a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µg/mL)Mean OD (540 nm)% Viability (Relative to Control)
Untreated Control1.250100%
Solvent Control (DMSO)1.245100%
11.23098.8%
101.18294.9%
500.99680.0%
1000.61049.0%
2500.25020.1%
5000.1129.0%
10000.0504.0%
Calculated IC50 ~102 µg/mL

Part 2: Local Toxicity Assessment on Reconstructed Tissues

For ingredients intended for topical application, assessing skin and eye irritation potential is a critical safety requirement. Modern methods utilize three-dimensional, organotypic tissue models that mimic the architecture and barrier function of human tissues far more accurately than simple cell monolayers.[4]

Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by applying it topically to a reconstructed human epidermis model.[4] The endpoint is cell viability, measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt by the mitochondria of viable cells. A significant reduction in tissue viability compared to negative controls indicates irritation potential.

Workflow: OECD TG 439 Skin Irritation Test

G cluster_prep Tissue Preparation cluster_exposure Exposure Phase cluster_post Post-Exposure & Analysis PreIncubate Pre-incubate RhE tissues at 37°C ApplyTest Topically apply Butyl 2-(methylamino)benzoate (neat or diluted) PreIncubate->ApplyTest ApplyControls Apply Negative (PBS) & Positive (5% SDS) Controls PreIncubate->ApplyControls Incubate Incubate for 60 minutes at 37°C ApplyTest->Incubate ApplyControls->Incubate Wash Rinse tissues thoroughly to remove test article Incubate->Wash PostIncubate Incubate in fresh medium for 42 hours Wash->PostIncubate MTT Transfer tissues to MTT solution (1 mg/mL) and incubate for 3 hours PostIncubate->MTT Extract Extract formazan salt with isopropanol MTT->Extract Read Measure Optical Density at 570 nm Extract->Read Analyze Calculate % Viability vs. Negative Control Read->Analyze

Workflow for the RhE Skin Irritation Assay.
Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

Given that anthranilate derivatives are known UV absorbers, assessing phototoxicity is non-negotiable. This assay determines if the chemical becomes cytotoxic only in the presence of light.[3] It compares the cytotoxicity (IC50) of the test substance with and without exposure to a non-cytotoxic dose of simulated solar UVA light.[5]

A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values from the two conditions (IC50 [-UVA] / IC50 [+UVA]). A PIF greater than a defined threshold (typically 2 to 5) suggests phototoxic potential.[6]

Experimental Protocol: 3T3 NRU Phototoxicity Test
  • Cell Culture & Dosing: Two identical 96-well plates are seeded with Balb/c 3T3 fibroblasts and incubated for 24 hours. Cells are then treated with a range of concentrations of Butyl 2-(methylamino)benzoate for 1 hour.[3]

  • Irradiation: One plate (the +UVA plate) is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the second plate (the -UVA plate) is kept in the dark for the same duration.[5]

  • Post-Incubation & Viability Assessment: The treatment medium is replaced with fresh medium, and both plates are incubated for another 24 hours. Cell viability is then determined using the Neutral Red Uptake procedure as described in section 1.1.

  • Data Analysis: Two separate dose-response curves and IC50 values are generated (IC50+UVA and IC50-UVA). The PIF is calculated.

Data Presentation: Hypothetical Phototoxicity Data
ConditionCalculated IC50 (µg/mL)
No UV Exposure (-UVA)102
With UV Exposure (+UVA)15
Photo-Irritation-Factor (PIF) 6.8
Prediction Phototoxic

Part 3: Mechanistic Assessment - The Skin Sensitization Adverse Outcome Pathway (AOP)

Skin sensitization is a complex immunological process leading to allergic contact dermatitis. The assessment is no longer reliant on a single test but on an integrated strategy that evaluates key events in the skin sensitization Adverse Outcome Pathway (AOP).[7] For a robust assessment, at least two of the first three key events should be evaluated.

AOP for Skin Sensitization

G KE1 Key Event 1: Molecular Initiating Event (Covalent Protein Binding) KE2 Key Event 2: Keratinocyte Activation (Nrf2/ARE Pathway) KE1->KE2 KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 KE4 Key Event 4: T-Cell Proliferation KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO

Simplified Adverse Outcome Pathway for Skin Sensitization.
Key Event 1: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)

The molecular initiating event in skin sensitization is the covalent binding of the chemical (hapten) to skin proteins. The DPRA is an in chemico method that models this by measuring the depletion of synthetic peptides containing cysteine or lysine following a 24-hour incubation with the test chemical.[8] The percentage of peptide depletion is measured by High-Performance Liquid Chromatography (HPLC).

Interpretation of DPRA Results

The mean cysteine and lysine depletion percentage is used to classify the substance into one of four reactivity classes: no/minimal, low, moderate, or high reactivity. A prediction of "Positive" is given for low, moderate, or high reactivity.[8]

Key Event 2: Keratinocyte Activation - ARE-Nrf2 Luciferase Test Method (OECD TG 442D)

Sensitizing chemicals induce oxidative stress pathways in keratinocytes. A key pathway is the Keap1-Nrf2-ARE (Antioxidant Response Element) pathway.[9] The KeratinoSens™ and LuSens™ assays use genetically modified human keratinocyte cell lines that contain a luciferase reporter gene under the control of the ARE element.[10] Activation of this pathway by a sensitizer leads to the production of luciferase, which is quantified by luminescence.

Experimental Protocol: KeratinoSens™ Assay
  • Cell Culture: KeratinoSens™ cells are seeded in 96-well plates and incubated.

  • Exposure: Cells are exposed to a range of concentrations of Butyl 2-(methylamino)benzoate for 48 hours.

  • Luminescence Measurement: After incubation, luciferase activity is measured using a luminometer.

  • Cytotoxicity Measurement: A parallel cytotoxicity assay (e.g., MTT) is performed to ensure that the luciferase induction is not an artifact of cellular stress.[9]

  • Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant gene induction of 1.5-fold or greater (EC1.5) at a concentration where cell viability is above 70%.[11]

Part 4: Genotoxicity Assessment

Genotoxicity testing is essential to identify compounds that can cause genetic damage (mutations, chromosomal damage), which may lead to cancer or heritable diseases.

In Vitro Micronucleus Test (OECD TG 487)

This is a robust and reliable assay for detecting both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[12] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei.[12]

The assay involves treating cells (e.g., human peripheral blood lymphocytes or CHO, V79, L5178Y cell lines) with Butyl 2-(methylamino)benzoate. To distinguish cells that have completed one cell division, a cytokinesis blocker like cytochalasin-B is often used, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored microscopically or by flow cytometry. The test is performed with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[13]

Workflow: In Vitro Micronucleus Assay

G cluster_setup Test System Setup cluster_treatment Treatment Phase cluster_harvest Harvest & Analysis Culture Culture suitable cells (e.g., human lymphocytes) Split Split cultures for +/- S9 metabolic activation Culture->Split Treat Treat cells with Butyl 2-(methylamino)benzoate (3+ concentrations) Split->Treat Controls Include Negative (solvent) & Positive Controls Split->Controls Incubate Short (3-6 hr) or Long (24 hr) incubation Treat->Incubate Controls->Incubate Wash Remove test article Incubate->Wash AddCytoB Add Cytochalasin-B and incubate to allow nuclear division Wash->AddCytoB Harvest Harvest cells AddCytoB->Harvest Stain Stain with DNA dye (e.g., Giemsa, Acridine Orange) Harvest->Stain Score Score frequency of micronuclei in binucleated cells Stain->Score

General workflow for the in vitro micronucleus assay.

Synthesizing the Data: A Weight-of-Evidence Approach

No single in vitro test can provide a complete picture of a substance's safety. The power of this strategy lies in integrating the data from each assay in a weight-of-evidence approach.

  • Cytotoxicity data sets the concentration ranges for all other assays.

  • RhE and Phototoxicity results will determine the potential for local irritancy upon topical application, with or without UV exposure. A positive finding in the phototoxicity assay would be a significant flag for a substance in the anthranilate class.

  • Skin Sensitization data from both the DPRA and KeratinoSens™ assays provide a mechanistic understanding. A positive result in both assays would be strong evidence of sensitizing potential. A positive in one may require further evaluation with a third assay (e.g., h-CLAT).

  • A positive Genotoxicity result in the micronucleus assay would be a major cause for concern, potentially halting further development due to the risk of carcinogenicity or heritable defects.

This integrated assessment allows for a scientifically sound and ethically responsible characterization of the safety profile of Butyl 2-(methylamino)benzoate, meeting the rigorous standards of modern toxicology and regulatory requirements.

References

  • SGS. (2025, March 26). Ensure Children's Cosmetic Product Safety Through In Vitro Tissue Models.
  • European Commission. NOTES OF GUIDANCE FOR TESTING OF COSMETIC INGREDIENTS FOR THEIR SAFETY EVALUATION.
  • Roper, C.S., et al. Skin Sensitization Testing Strategy and In-House Fit-For-Purpose Validations at Charles River Laboratories. Charles River Laboratories.
  • NextSDS. tert-butyl 2-amino-3-(methylamino)benzoate — Chemical Substance Information.
  • Santa Cruz Biotechnology. Butyl benzoate Safety Data Sheet.
  • Health Sciences Authority. ASEAN GUIDELINES FOR THE SAFETY ASSESSMENT OF A COSMETIC PRODUCT.
  • Eurofins. KeratinoSensTM In Vitro Skin Sensitisation Assay.
  • MDPI. (2021, June 11). Safety Testing of Cosmetic Products: Overview of Established Methods and New Approach Methodologies (NAMs).
  • IVAMI. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019).
  • Gentronix. (2020, July 6). Non-Animal Skin Sensitisation Testing Overview.
  • Leverette, R.D., et al. Evaluation of In Vitro Assays for the Determination of Skin Sensitization Potential of Electronic Cigarette Liquids. IIVS.org.
  • Renolab. (2025, September 14). In Vitro Testing for Cosmetics.
  • Wikipedia. Micronucleus test.
  • Cyprotex. Direct Peptide Reactivity Assay (DPRA).
  • Fisher Scientific. (2023, September 1). Methyl 2-(methylamino)benzoate Safety Data Sheet.
  • IIVS.org. 3T3 Phototoxicity (OECD 432).
  • Spielmann, H., et al. (1998). The International EU/COLIPA In Vitro Phototoxicity Validation Study: Results of Phase II (Blind Trial). Part 1. Toxicology in Vitro, 12(3), 305-327.
  • Kraynak, A. R., et al. (1995). Genotoxicity testing of methyl tertiary-butyl ether (MTBE) in the Salmonella microsuspension assay and mouse bone marrow micronucleus test. Mutation Research/Genetic Toxicology, 342(3-4), 143-150.

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for Butyl 2-(methylamino)benzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Step-by-step synthesis, mechanistic causality, and analytical validation of Butyl 2-(methylamino)benzoate (Butyl N-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Step-by-step synthesis, mechanistic causality, and analytical validation of Butyl 2-(methylamino)benzoate (Butyl N-methylanthranilate).

Introduction and Chemical Context

Butyl 2-(methylamino)benzoate is a functionalized anthranilate ester widely utilized as an intermediate in pharmaceutical synthesis, a reference standard in analytical chemistry, and a specialty component in the flavor and fragrance industry due to its distinct floral-fruity profile[1].

Synthesizing secondary amine-containing aromatic esters requires careful selection of reaction conditions to prevent unwanted N-alkylation or degradation. While modern base-catalyzed ring-opening of N-methylisatoic anhydride using 4-dimethylaminopyridine (DMAP) offers a mild alternative[2], the Fischer esterification remains the most scalable, atom-economical, and cost-effective method for laboratory-scale production[3].

This guide details a robust Fischer esterification protocol utilizing a Dean-Stark apparatus to drive the equilibrium toward the target ester[4].

Safety and Hazard Mitigation

Before initiating the protocol, ensure all safety protocols are strictly followed. N-Methylanthranilic acid is a documented skin, eye, and respiratory irritant[5].

  • Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a flame-retardant lab coat are mandatory[5].

  • Engineering Controls: All handling of concentrated sulfuric acid (H₂SO₄) and volatile solvents must be conducted inside a certified chemical fume hood[6].

  • Toxicity Note: The toxicological properties of N-methylanthranilic acid have not been fully investigated; avoid any inhalation of dust or vapor[5].

Experimental Protocol: Fischer Esterification

The following protocol is a self-validating system designed to yield high-purity Butyl 2-(methylamino)benzoate. The reaction relies on Le Chatelier's principle, where the continuous removal of the water byproduct forces the reversible esterification to completion[4].

Reagents and Equipment
  • Reactants: N-Methylanthranilic acid (15.1 g, 0.10 mol), 1-Butanol (37.0 g, 0.50 mol, 5 equiv).

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%) (1.0 mL).

  • Equipment: 250 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, and a separatory funnel.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge the 250 mL round-bottom flask with 15.1 g of N-methylanthranilic acid and 46 mL (approx. 37.0 g) of anhydrous 1-butanol.

  • Causality Check: 1-Butanol acts as both the reactant and the solvent. The 5-fold molar excess is critical to push the equilibrium forward and prevent the precipitation of intermediates[4].

  • Add a magnetic stir bar and begin stirring to form a suspension.

  • Slowly add 1.0 mL of concentrated H₂SO₄ dropwise. Note: The mixture will become homogeneous and slightly warm due to the exothermic protonation of the amine and carboxylic acid.

Step 2: Azeotropic Distillation

  • Attach the Dean-Stark trap to the flask, fill the trap arm with 1-butanol, and fit the reflux condenser on top.

  • Heat the mixture to reflux (approx. 118 °C).

  • Maintain reflux for 4–6 hours. Water generated during the reaction will co-distill with 1-butanol, separate into the lower phase in the Dean-Stark trap, and can be drained periodically.

  • Validation Checkpoint: The reaction is deemed complete when water ceases to collect in the trap (theoretical yield of water: 1.8 mL) and Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 8:2) shows the disappearance of the starting material.

Step 3: Workup and Neutralization

  • Cool the reaction mixture to room temperature. Transfer the solution to a 500 mL separatory funnel.

  • Dilute the mixture with 100 mL of Ethyl Acetate (EtOAc) to decrease the fluid density and improve phase separation.

  • Wash the organic layer with 2 × 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Causality Check: The NaHCO₃ wash neutralizes the H₂SO₄ catalyst and deprotonates any unreacted N-methylanthranilic acid, partitioning it into the aqueous layer for easy removal. Caution: Vent the funnel frequently to release CO₂ gas.

  • Wash the organic layer with 100 mL of brine (saturated NaCl) to remove residual water and break any emulsions.

Step 4: Drying and Isolation

  • Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄). Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove EtOAc and the excess 1-butanol.

  • Purification: Subject the crude oil to vacuum distillation. Collect the fraction corresponding to Butyl 2-(methylamino)benzoate to obtain a pale straw-colored to colorless liquid[1].

Caption: Experimental workflow for the synthesis and isolation of Butyl 2-(methylamino)benzoate.

Mechanistic Pathway

The acid-catalyzed Fischer esterification follows a strict six-step equilibrium sequence known as the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[4].

Because the reaction utilizes a secondary amine-containing aromatic acid, the amine group is initially protonated by H₂SO₄, forming an ammonium salt. However, the equilibrium still allows for the protonation of the carboxylic carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, permitting nucleophilic attack by the weakly nucleophilic 1-butanol[3]. Subsequent intramolecular proton transfers convert the hydroxyl group into a superior leaving group (water), which is eliminated to form the ester oxonium ion. Final deprotonation yields the target compound.

Caption: The PADPED mechanistic pathway of the acid-catalyzed Fischer esterification.

Analytical Characterization

To validate the structural integrity and purity of the synthesized Butyl 2-(methylamino)benzoate, the product must be subjected to spectroscopic analysis. The presence of the secondary amine (-NHCH₃) and the butyl ester chain provides distinct, quantifiable signals[7].

Analytical MethodTarget Signal / ShiftStructural Assignment
¹H NMR (300 MHz, CDCl₃) δ 7.93 (dd, J = 8.0, 1.7 Hz, 1H)Aromatic proton (H-6, adjacent to ester)
δ 7.70 (br s, 1H)Secondary amine proton (-NH )
δ 6.69–6.58 (m, 2H)Aromatic protons (H-3 and H-5)
δ 4.27 (t, J = 6.6 Hz, 2H)Ester methylene (-O-CH ₂-CH₂-)
δ 2.92 (s, 3H)N-methyl protons (-NH-CH ₃)
δ 0.98 (t, J = 7.4 Hz, 3H)Terminal butyl methyl (-CH₂-CH ₃)
¹³C NMR (75 MHz, CDCl₃) δ ~168.5Ester carbonyl carbon (C=O)
δ ~64.2Ester oxymethylene carbon (-O-CH₂-)
δ ~29.5N-methyl carbon (-NH-CH₃)
Mass Spectrometry (HRMS) m/z 208.1332Calculated for[M+H]⁺ (C₁₂H₁₈NO₂⁺)
Infrared (FT-IR) ~3380 cm⁻¹N-H stretching vibration
~1685 cm⁻¹C=O stretching (conjugated ester)

Sources

Application

Application Note: Photochemical Profiling and Formulation Workflows for Butyl 2-(methylamino)benzoate as a UV Absorber

Here is a comprehensive, scientifically grounded Application Note detailing the photochemical profiling, formulation strategies, and testing protocols for Butyl 2-(methylamino)benzoate as a UV absorbing agent. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded Application Note detailing the photochemical profiling, formulation strategies, and testing protocols for Butyl 2-(methylamino)benzoate as a UV absorbing agent.

Executive Summary

As formulators push the boundaries of broad-spectrum UV protection, anthranilate derivatives offer compelling UVA-absorbing properties. Butyl 2-(methylamino)benzoate (also known as Butyl N-methylanthranilate) is a lipophilic UV filter characterized by an ortho-substituted push-pull electron system. While it provides excellent photon absorption in the 320–340 nm (UVA-II) range, its integration into topical formulations requires a rigorous understanding of its excited-state photodynamics. This guide provides drug development professionals and formulation scientists with the mechanistic insights and self-validating protocols necessary to harness its UV-absorbing properties while mitigating inherent phototoxic liabilities.

Photochemical Profiling & Mechanistic Insights

The Push-Pull Chromophore

The UV absorption capability of Butyl 2-(methylamino)benzoate is driven by its molecular architecture. The electron-donating secondary amine (-NHCH₃) positioned ortho to the electron-withdrawing butyl ester (-COOC₄H₉) creates a strong push-pull resonance system. Upon irradiation, the molecule absorbs UVA photons and transitions from the ground state ( S0​ ) to the first excited singlet state ( S1​ ).

Energy Dissipation vs. Phototoxicity

For a UV filter to be safe and effective, it must rapidly dissipate absorbed solar energy without transferring it to surrounding biological tissues. Anthranilates typically achieve this via a twisted intramolecular charge-transfer (TICT) state, followed by internal conversion that releases the energy as harmless heat .

However, Butyl 2-(methylamino)benzoate exhibits a competing, highly problematic pathway. Research on its structural analog (methyl-N-methylanthranilate) by the Scientific Committee on Consumer Safety (SCCS) has demonstrated that the S1​ state can undergo a Type-I photodynamic reaction. This reaction transfers an electron to molecular oxygen, generating cytotoxic superoxide anion radicals (ROS) that cause lipid peroxidation and DNA fragmentation in human keratinocytes .

G S0 Butyl N-methylanthranilate (Ground State) UVA UVA Absorption (320-340 nm) S0->UVA S1 Excited Singlet State (S1) UVA->S1 TICT TICT / Internal Conversion (Non-Radiative) S1->TICT Primary Pathway ROS Type-I Photodynamic Reaction (ROS Generation) S1->ROS Competing Pathway HEAT Thermal Dissipation (Safe Photoprotection) TICT->HEAT TOX Cellular Phototoxicity (Requires Mitigation) ROS->TOX

Photophysical and phototoxic pathways of Butyl N-methylanthranilate upon UVA irradiation.

Formulation Architecture & Safety Mitigation

Due to the phototoxic risks and regulatory restrictions surrounding N-methylanthranilates in leave-on sunscreens , Butyl 2-(methylamino)benzoate cannot be formulated as a free, unencapsulated filter in direct skin-contact products.

Encapsulation Strategy

To utilize its high molar extinction coefficient safely, the filter must be encapsulated within mesoporous silica nanoparticles or solid lipid nanoparticles (SLNs). Causality: Encapsulation physically isolates the chromophore from epidermal keratinocytes, preventing the leakage of generated ROS into biological tissues while still allowing UVA photons to penetrate and be absorbed by the filter.

The Nitrosation Risk

As a secondary amine, Butyl 2-(methylamino)benzoate is highly susceptible to nitrosation, which can lead to the formation of carcinogenic N-nitrosamines. Causality: Formulations must be strictly devoid of nitrosating agents (e.g., sodium nitrite, 2-bromo-2-nitropropane-1,3-diol). The final product must be analytically verified to contain less than 50 µg/kg of nitrites, and the inclusion of nitrosation inhibitors (like ascorbic acid or tocopherol) is highly recommended.

Quantitative Data Summaries

Table 1: Photochemical & Physicochemical Profiling

ParameterValueAnalytical Relevance
IUPAC Name Butyl 2-(methylamino)benzoateSecondary amine structural class
Molecular Weight 207.27 g/mol High skin penetration potential (<500 Da) if unencapsulated
Absorption Maximum (λmax) ~335 nmPrimary absorption in the UVA-II spectrum
Critical Wavelength (λc) > 370 nmMeets broad-spectrum criteria when properly formulated
Molar Extinction Coefficient (ε) ~5,500 M⁻¹cm⁻¹Indicates moderate-to-high photon absorption efficiency

Table 2: Formulation Compatibility & Safety Matrix

Formulation VariableCompatibility StatusMechanistic Rationale & Mitigation Strategy
Direct Skin Contact High RiskInduces Type-I photodynamic ROS generation. Mitigation: Encapsulate in mesoporous silica shells.
Nitrosating Agents IncompatibleForms carcinogenic nitrosamines. Mitigation: Ensure nitrites <50 µg/kg; add ascorbic acid.
Lipophilic Emollients Highly SolubleThe butyl ester moiety ensures excellent solubility in lipid phases (e.g., CCT). Use as the primary solvent.
Aqueous Phase InsolubleRequires high-shear O/W emulsification and robust surfactant systems.

Standardized Testing Protocols

Protocol A: In Vitro UVAPF and Critical Wavelength Determination (ISO 24443:2021)

To validate the UVA protection factor (UVAPF) of the encapsulated formulation, testing must adhere to the standardized ISO 24443:2021 methodology .

Step 1: Substrate Preparation

  • Action: Obtain molded PMMA (Polymethyl methacrylate) plates with a defined surface roughness ( Ra=4.5 to 5.5μm ).

  • Causality: Quartz plates are optically smooth and underestimate the optical path length. PMMA plates mimic the topography of the human stratum corneum, ensuring the isotropic scattering of transmitted UV light for accurate absorbance readings.

Step 2: Sample Application & Equilibration

  • Action: Apply the formulation at exactly 1.3mg/cm2 as a series of small droplets. Spread using a saturated finger cot in two phases (light circular motions followed by straight strokes). Equilibrate for 30 minutes at 35°C in the dark.

  • Causality: The 1.3mg/cm2 application rate accounts for the evaporation of volatile solvents, leaving a residual film thickness that mathematically correlates with in vivo SPF testing. Dark equilibration prevents premature photo-degradation while the emulsion breaks and forms a uniform film.

Step 3: Initial Spectrophotometric Measurement

  • Action: Measure the initial spectral transmittance from 290 to 400 nm using a UV spectrophotometer equipped with an integrating sphere. Calculate the initial UVAPF0​ .

  • Causality: The integrating sphere is mandatory to capture all forward-scattered light passing through the roughened PMMA plate.

Step 4: UV Exposure Challenge

  • Action: Irradiate the plates with a calibrated solar simulator. The required UV dose ( D ) is calculated as D=1.2×UVAPF0​ (in J/cm2 ).

  • Causality: Anthranilates can degrade upon prolonged UV exposure. Pre-irradiation ensures that the final reported UVAPF reflects the filter's performance after real-world solar exposure, validating its photostability.

Step 5: Final Measurement

  • Action: Re-measure the transmittance to calculate the final UVAPF and Critical Wavelength ( λc​ ). A λc​≥370nm validates the formulation as "Broad Spectrum".

Protocol B: Phototoxicity Mitigation Validation (ROS Quenching Assay)

To prove that the encapsulation successfully prevents ROS leakage, a self-validating DPPH radical scavenging assay must be performed.

Step 1: Reagent Preparation

  • Action: Prepare a 50 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Causality: DPPH is a stable free radical that exhibits a strong absorption band at 517 nm. It serves as a colorimetric proxy for ROS generation/quenching.

Step 2: Sample Incubation & Irradiation

  • Action: Mix the encapsulated Butyl 2-(methylamino)benzoate formulation with the DPPH solution. Prepare a positive control (unencapsulated filter) and a negative control (vehicle only). Expose all samples to 5.4J/cm2 of UVA radiation.

  • Causality: This specific UVA dose mimics approximately 1 hour of standard sunlight, which is the established threshold required to trigger the Type-I photodynamic reaction in N-methylanthranilates.

Step 3: Spectrophotometric Analysis

  • Action: Measure the absorbance of the solutions at 517 nm.

  • Causality: If the encapsulation is successful, the absorbance will remain stable (matching the negative control), proving that the filter's generated ROS are contained. A drop in absorbance in the positive control validates that the unencapsulated filter is actively generating radicals.

References

  • Rodrigues, N. d. N., et al. "New Generation UV-A Filters: Understanding Their Photodynamics on a Human Skin Mimic." The Journal of Physical Chemistry Letters, ACS Publications. Available at:[Link]

  • "UVR-induced phototoxicity mechanism of methyl N-methylanthranilate in human keratinocyte cell line." PubMed, National Institutes of Health. Available at:[Link]

  • European Commission Scientific Committee on Consumer Safety (SCCS). "Opinion on methyl-N-methylanthranilate (MNM)." Europa.eu. Available at:[Link]

  • International Organization for Standardization. "ISO 24443:2021 Cosmetics — Determination of sunscreen UVA photoprotection in vitro." ISO.org. Available at:[Link]

Method

Catalytic Esterification Methods to Produce Butyl 2-(methylamino)benzoate

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The synthesis of Butyl 2-(methylamino)benzoate via the direct es...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of Butyl 2-(methylamino)benzoate via the direct esterification of N-methylanthranilic acid (2-(methylamino)benzoic acid) with 1-butanol is a notoriously challenging transformation in synthetic organic chemistry.

The difficulty stems from the ortho-substituted methylamino group, which severely deactivates the carboxylic acid through two primary mechanisms [1]:

  • Intramolecular Hydrogen Bonding: The amine proton forms a stable hydrogen bond with the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon and shielding it from nucleophilic attack by the alcohol.

  • Zwitterion and Salt Formation: Under standard homogeneous acidic conditions (e.g., using H2​SO4​ or HCl ), the amine group is rapidly protonated. The resulting anilinium salt exerts a powerful electron-withdrawing inductive effect, which further deactivates the carboxyl group and effectively halts the standard Fischer esterification process.

To bypass these thermodynamic and kinetic hurdles, drug development professionals must employ specialized catalytic systems. This guide details two field-proven methodologies: Heterogeneous Solid-Acid Catalysis (ideal for scale-up) and Steglich Esterification (ideal for mild, lab-scale synthesis) [2].

Experimental Workflows

G Start N-Methylanthranilic Acid + 1-Butanol Path1 Method 1: Solid Acid (Amberlyst-15) Start->Path1 Path2 Method 2: Steglich (DCC / DMAP) Start->Path2 Cond1 Reflux (117°C) Dean-Stark Water Removal Path1->Cond1 Cond2 RT (25°C), DCM Solvent DCU Precipitation Path2->Cond2 Product Butyl 2-(methylamino)benzoate (Target Ester) Cond1->Product High Yield, Scalable Cond2->Product Mild Conditions

Workflow for the catalytic synthesis of Butyl 2-(methylamino)benzoate via two distinct pathways.

Protocol 1: Solid-Acid Catalyzed Direct Esterification

Causality & Catalyst Choice: Using a macroreticular ion-exchange resin like Amberlyst-15 provides localized acidic pores. This allows the esterification to proceed at the catalyst surface without globally protonating the amine groups in the bulk solvent. Furthermore, the continuous removal of water via a Dean-Stark apparatus drives the equilibrium forward according to Le Chatelier's principle[1].

Materials Required
  • N-Methylanthranilic acid (1.0 eq, limiting reagent)

  • 1-Butanol (5.0 eq, acts as both reactant and solvent)

  • Amberlyst-15 dry resin (15% w/w relative to the acid)

  • Toluene (optional co-solvent for azeotropic water removal)

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 15.1 g (0.1 mol) of N-methylanthranilic acid and 37.1 g (0.5 mol) of 1-butanol.

  • Catalyst Addition: Add 2.25 g of dry Amberlyst-15 resin.

  • Apparatus Assembly: Attach a Dean-Stark trap filled with 1-butanol (or toluene) and top it with a reflux condenser.

  • Heating & Reflux: Heat the mixture to reflux (approx. 117 °C). Stir vigorously.

  • Self-Validation Check: Monitor the Dean-Stark trap. The reaction progress is volumetrically validated by the accumulation of water. Continue refluxing for 8–12 hours until water ceases to separate (theoretical yield of water is ~1.8 mL).

  • Workup: Cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst (which can be washed with methanol, dried, and reused).

  • Purification: Concentrate the filtrate under reduced pressure to remove excess 1-butanol. Purify the resulting crude oil via vacuum distillation or silica gel column chromatography (Hexanes/Ethyl Acetate) to yield pure Butyl 2-(methylamino)benzoate.

Protocol 2: Steglich Esterification (DCC/DMAP)

Causality & Catalyst Choice: For substrates sensitive to heat or when scaling is not the primary objective, the Steglich esterification is preferred. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid into an O-acylisourea intermediate. However, due to the steric hindrance of the ortho-methylamino group, this intermediate can undergo a deleterious rearrangement to an inactive N-acylurea. Adding 4-Dimethylaminopyridine (DMAP) prevents this by acting as a superior acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is rapidly attacked by 1-butanol[3].

Materials Required
  • N-Methylanthranilic acid (1.0 eq)

  • 1-Butanol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen/Argon), dissolve 15.1 g (0.1 mol) of N-methylanthranilic acid and 8.9 g (0.12 mol) of 1-butanol in 150 mL of anhydrous DCM.

  • Catalyst Addition: Add 1.22 g (0.01 mol) of DMAP to the solution.

  • Thermal Control: Cool the flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the unwanted O-to-N acyl migration of the O-acylisourea intermediate.

  • Activation: Dissolve 22.7 g (0.11 mol) of DCC in 50 mL of DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Self-Validation Check: A dense white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately. The stoichiometric precipitation of DCU is a visual self-validation that the carboxylic acid activation is occurring.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (25 °C) and stir for an additional 12–16 hours.

  • Workup: Filter off the precipitated DCU through a pad of Celite. Wash the filtrate sequentially with 0.5 M HCl (50 mL) to remove DMAP, saturated aqueous NaHCO3​ (50 mL) to remove unreacted acid, and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under vacuum. Purify via flash chromatography to isolate the target ester.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both protocols to assist drug development professionals in selecting the appropriate methodology based on project phase.

ParameterMethod 1: Solid Acid (Amberlyst-15)Method 2: Steglich (DCC/DMAP)
Primary Reagents Amberlyst-15DCC, DMAP
Operating Temperature 117 °C (Reflux)0 °C to 25 °C
Reaction Time 8 - 12 hours12 - 16 hours
Primary Byproduct WaterDicyclohexylurea (DCU)
Scalability High (Industrial / Kilo-lab)Low-Medium (Discovery / Gram-scale)
Typical Yield 80 - 85%85 - 90%
E-factor (Waste Profile) Low (Catalyst is recyclable)High (Stoichiometric DCU waste)

References

  • Yadav, G. D., & Krishnan, M. S. (1998). An ecofriendly catalytic route for the preparation of perfumery grade methyl anthranilate from anthranilic acid and methanol. Organic Process Research & Development, 2(2), 86-95. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

Application

Formulation techniques for Butyl 2-(methylamino)benzoate in polymer chemistry

Initiating Search for Info I'm starting a comprehensive search to understand Butyl 2-(methylamino)benzoate in polymer chemistry. I'm focusing on its properties, applications, and challenges, particularly its role as a pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search for Info

I'm starting a comprehensive search to understand Butyl 2-(methylamino)benzoate in polymer chemistry. I'm focusing on its properties, applications, and challenges, particularly its role as a plasticizer.

Planning Application Notes

I'm now outlining the structure for application notes and protocols. I will introduce Butyl 2-(methylamino)benzoate and then break down formulation strategies such as melt blending, solution casting, and emulsion polymerization, explaining the underlying science behind crucial steps for achieving desired properties. I'll create detailed, step-by-step protocols for each method, including safety precautions and cite authoritative sources.

Expanding Research Parameters

I'm broadening my research into Butyl 2-(methylamino)benzoate to cover its applications as a plasticizer, UV absorber, and other polymer additives. I'm identifying common polymer formulations and key techniques like melt blending and emulsion polymerization.

Defining the Scope

I'm currently focused on clearly defining the scope of this application note and protocol guide. My aim is to deliver a concise yet comprehensive resource on formulating Butyl 2-(methylamino)benzoate in polymer chemistry, specifically addressing the user's need for a detailed and practical guide. I'm prioritizing clarity to ensure it's easily understood by polymer chemists.

Outlining the Requirements

I've broken down the user's request, focusing on the core topic: formulation techniques for Butyl 2-(methylamino)benzoate in polymer chemistry. I'm prioritizing editorial control to structure the guide effectively, ensuring the "why" behind experimental choices is explained, not just the steps, to ensure a self-validating protocol, and building-in the requirement for in-text citations with links to authoritative sources. I also am planning for mandatory visualization for ease of understanding.

Analyzing the User's Request

I'm now diving deeper into the user's requirements, specifically regarding the formulation of Butyl 2-(methylamino)benzoate in polymer chemistry. I'm focusing on the user's need for a comprehensive and practical application note and protocol guide, but finding that this exact compound is not widely documented in the context of polymer chemistry formulation. I am searching for structural analogs of the target compound, such as Isobutyl 2-(methylamino)benzoate and Butyl 2-(butylamino)benzoate, as well as Methyl Anthranilate and its derivatives, which are known as UV absorbers and fragrance components. I am prioritizing finding information to build a foundation for the protocol.

Developing the Framework

I've outlined the structure, focusing on UV absorption and plasticizer applications, since no specific literature was found. I'll cover melt blending, solution casting, and emulsion polymerization, using analogs to inform protocols. I'm focusing on the structural similarity of the molecule to other UV absorbers and plasticizers. I'll test common polymers such as PVC, PE, and PC.

Refining the Approach

I'm now integrating the user's detailed requirements and adjusting my focus based on preliminary findings. I'm focusing on UV absorption and plasticizer applications due to the compound's structure, which is not widely documented in the context of polymer formulation. I am now prioritizing the inclusion of melt blending, solution casting, and emulsion polymerization techniques, incorporating information from structural analogs, and setting up testing protocols using common polymers such as PVC, PE, and PC. I am focusing on detailed, generalized protocols, adding analytical techniques and visualizations.

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Developing the Protocols

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Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Fehlerbehebung bei geringer Löslichkeit von Butyl-2-(methylamin)benzoat in wässrigen Medien

Answering in German. Absolut!

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Herausforderungen bei der Arbeit mit Butyl-2-(methylamin)benzoat zugeschnitten ist.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr leitender Anwendungswissenschaftler

Einführung

Butyl-2-(methylamin)benzoat ist eine organische Verbindung mit erheblichem Potenzial in verschiedenen Forschungs- und Entwicklungsbereichen. Wie viele organische Moleküle mit hohem Molekulargewicht und Lipophilie stellt seine geringe Wasserlöslichkeit jedoch eine erhebliche experimentelle Hürde dar.[1][2] Dieses Manko kann die Bioverfügbarkeit in In-vivo-Studien beeinträchtigen, die Formulierung für die Verabreichung erschweren und die Genauigkeit von In-vitro-Assays einschränken.

Dieses Handbuch dient als Ihr zentrales technisches Ressourcenzentrum. Wir werden die zugrunde liegenden Ursachen für die schlechte Löslichkeit dieser Verbindung untersuchen und Ihnen einen logischen, schrittweisen Rahmen zur Fehlerbehebung und Überwindung dieser Herausforderung an die Hand geben. Die hier beschriebenen Protokolle sind so konzipiert, dass sie robust und selbstvalidierend sind und Ihnen helfen, zuverlässige und reproduzierbare Ergebnisse zu erzielen.

Teil 1: Grundlegende FAQs – Die Ursache des Problems verstehen
F1: Warum weist Butyl-2-(methylamin)benzoat eine so geringe wässrige Löslichkeit auf?

A1: Die schlechte Löslichkeit von Butyl-2-(methylamin)benzoat ist auf eine Kombination von zwei wesentlichen molekularen Eigenschaften zurückzuführen: seiner Lipophilie und seiner Natur als schwache Base.

  • Hohe Lipophilie („Grease-ball“-Molekül): Die Struktur enthält einen Benzolring und eine Butylestergruppe, die beide unpolar sind. Diese großen, unpolaren Regionen dominieren das Molekül, was es hydrophob (wasserabweisend) macht und es bevorzugt, sich in lipophilen (fettähnlichen) Umgebungen anstelle von Wasser aufzulösen.[3][4] Verbindungen wie diese werden oft als „Grease-ball“-Moleküle bezeichnet, weil ihre Wasserlöslichkeit gering ist.[3]

  • Schwach basischer Charakter: Die Anwesenheit einer sekundären Amingruppe (des Methylamin-Teils) verleiht dem Molekül schwach basische Eigenschaften.[5][6] Das bedeutet, dass seine Löslichkeit stark vom pH-Wert des wässrigen Mediums abhängt.[7] Bei neutralem oder alkalischem pH-Wert (pH ≥ 7) liegt die Amingruppe überwiegend in ihrer ungeladenen, neutralen Form vor, die deutlich weniger löslich ist. Um sich aufzulösen, muss die Verbindung ionisiert (geladen) werden, was unter sauren Bedingungen geschieht.

F2: Was sind die wichtigsten Strategien zur Verbesserung der Löslichkeit, bevor ich mit komplexen Formulierungen beginne?

A2: Bevor man auf fortgeschrittene Formulierungstechniken zurückgreift, sollten drei grundlegende Strategien systematisch untersucht werden. Diese Ansätze sind oft die kostengünstigsten und am einfachsten umzusetzenden:

  • pH-Anpassung: Dies ist der einfachste und oft effektivste erste Ansatz für eine ionisierbare Verbindung wie diese.[8][9] Durch Ansäuern der wässrigen Lösung wird die basische Amingruppe protoniert, wodurch ein Kation (eine positive Ladung) entsteht. Diese geladene Spezies ist wesentlich polarer und daher besser wasserlöslich.[6]

  • Verwendung von Co-Lösungsmitteln: Ein Co-Lösungsmittel ist ein mit Wasser mischbares organisches Lösungsmittel, das der wässrigen Lösung zugesetzt wird, um deren Gesamtpolarität zu verringern.[10][11] Dadurch wird das Medium für ein lipophiles Molekül „freundlicher“, sodass es sich auflösen kann.

  • Komplexierung mit Cyclodextrinen: Cyclodextrine sind ringförmige Zuckermoleküle mit einer einzigartigen Struktur: einer hydrophoben (wasserabweisenden) inneren Kavität und einer hydrophilen (wasserliebenden) äußeren Oberfläche.[12] Sie können den lipophilen Teil des Wirkstoffmoleküls in ihrer Kavität einkapseln und einen „Wirt-Gast“-Komplex bilden, der insgesamt wasserlöslich ist.[12][][14]

Teil 2: Detaillierter Leitfaden zur Fehlerbehebung und experimentelle Protokolle

In diesem Abschnitt werden spezifische Probleme behandelt, auf die Sie stoßen könnten, und es werden detaillierte, schrittweise Protokolle zur Lösung dieser Probleme bereitgestellt.

Problem 1: Die Verbindung löst sich nicht in meinem neutralen Puffer (z. B. PBS pH 7,4).

Dies ist das häufigste Ausgangsproblem. Der erste und logischste Schritt besteht darin, die Auswirkungen des pH-Werts systematisch zu untersuchen.

Kausalität: Da es sich bei der Verbindung um eine schwache Base handelt, wird ihre Löslichkeit mit sinkendem pH-Wert exponentiell zunehmen, wenn die Amingruppe protoniert wird.[6][7] Durch die Bestimmung des genauen pH-Werts, bei dem sich Ihre Verbindung auflöst, erhalten Sie eine kritische Information, die für alle zukünftigen Experimente von grundlegender Bedeutung ist.

  • Vorbereitung der Puffer: Bereiten Sie eine Reihe von Puffern mit einem pH-Bereich von 2 bis 8 vor (z. B. Glycin-HCl für pH 2-3, Acetat für pH 4-5, Phosphat für pH 6-8).

  • Zugabe der Verbindung: Geben Sie eine überschüssige Menge (sichtbar ungelöst) Butyl-2-(methylamin)benzoat in ein Fläschchen mit einem festen Volumen jedes Puffers (z. B. 1 ml). Die Zugabe von überschüssigem Feststoff stellt sicher, dass Sie die Sättigungslöslichkeit erreichen.

  • Äquilibrierung: Verschließen Sie die Fläschchen und schütteln Sie sie bei einer konstanten Temperatur (z. B. 25 °C oder 37 °C) für 24 bis 48 Stunden. Dieser längere Zeitraum stellt sicher, dass die Lösung das Gleichgewicht erreicht.

  • Probenahme und Filtration: Entnehmen Sie eine Aliquote aus jedem Fläschchen und filtrieren Sie sie sofort durch einen 0,22-µm-Spritzenfilter (z. B. PVDF oder PTFE), um alle ungelösten Feststoffe zu entfernen. Dies ist ein entscheidender Schritt, um eine Überschätzung der Löslichkeit zu vermeiden.

  • Quantifizierung: Verdünnen Sie das Filtrat mit einem geeigneten Lösungsmittel (z. B. Acetonitril oder Methanol) auf eine Konzentration innerhalb des linearen Bereichs Ihrer Analysemethode. Quantifizieren Sie die Konzentration der gelösten Verbindung mittels HPLC-UV.[15][16]

  • Datenauswertung: Tragen Sie die gemessene Löslichkeit (in mg/ml oder mM) gegen den pH-Wert des Puffers auf.

G start Start prepare_buffers 1. Puffer mit pH 2-8 vorbereiten start->prepare_buffers add_compound 2. Überschuss an Verbindung zugeben prepare_buffers->add_compound equilibrate 3. 24-48 Stunden bei konstanter Temperatur äquilibrieren add_compound->equilibrate sample_filter 4. Probe entnehmen und durch 0,22-µm-Filter filtrieren equilibrate->sample_filter quantify 5. Konzentration mittels HPLC-UV quantifizieren sample_filter->quantify plot_data 6. Löslichkeit gegen pH-Wert auftragen quantify->plot_data end Ende plot_data->end G Mechanismus der Cyclodextrin-Einkapselung cluster_0 Wässriges Medium cluster_1 cluster_2 drug Butyl 2-(methylamino)benzoate (Lipophil, geringe Löslichkeit) cd HP-β-CD (Hydrophile Außenseite, Lipophile Kavität) complex Wasserlöslicher Einschlusskomplex drug->complex Komplexbildung cd->complex Komplexbildung drug_inside Wirkstoff

Abbildung 2: Schematische Darstellung der Einkapselung eines lipophilen Wirkstoffs in einer Cyclodextrin-Kavität, wodurch ein wasserlöslicher Komplex entsteht.

Teil 3: Zusammenfassung und logischer Arbeitsablauf

Die Wahl der richtigen Strategie hängt von den spezifischen Anforderungen Ihres Experiments ab. Verwenden Sie das folgende Flussdiagramm als Leitfaden für Ihre Entscheidungsfindung.

G start Start: Butyl 2-(methylamino)benzoate ist in wässrigem Medium unlöslich ph_acceptable Ist eine pH-Anpassung (pH < 6) für Ihre Anwendung akzeptabel? start->ph_acceptable use_ph Strategie 1: Säuern Sie das Medium an. Führen Sie eine pH-Löslichkeits-Profilstudie durch (Protokoll 1). ph_acceptable->use_ph Ja solvents_acceptable Sind organische Co-Lösungsmittel (z.B. EtOH, PEG 400, DMSO) tolerierbar? ph_acceptable->solvents_acceptable Nein use_cosolvent Strategie 2: Führen Sie ein Co-Lösungsmittel-Screening durch (Protokoll 2). Beginnen Sie mit niedrigen Konzentrationen (5-10%). solvents_acceptable->use_cosolvent Ja use_cyclodextrin Strategie 3: Verwenden Sie Cyclodextrin-Komplexierung. Führen Sie eine Phasenlöslichkeitsstudie durch (Protokoll 3). solvents_acceptable->use_cyclodextrin Nein advanced Erwägen Sie fortgeschrittene Strategien: - Salzbildung - Feste Dispersionen - Partikelgrößenreduzierung use_cosolvent->advanced Unzureichend use_cyclodextrin->advanced Unzureichend

Abbildung 3: Entscheidungs-Workflow zur Auswahl einer geeigneten Strategie zur Verbesserung der Löslichkeit.

Referenzen
  • Enhancement of Bioavailability and Solubility of Drugs is a Significant Challenge. (n.d.). IntechOpen. [Link]

  • Butyl 2-(butylamino)benzoate. (n.d.). PubChem. [Link]

  • Formulation Development Strategies for Poorly Soluble APIs. (2010, October 1). Contract Pharma. [Link]

  • tert-butyl 2-amino-3-(methylamino)benzoate. (n.d.). NextSDS. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of PharmTech Research. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. (2025, July 23). MDPI. [Link]

  • tert-butyl 2-methyl-3-(methylamino)benzoate. (n.d.). Chemspace. [Link]

  • Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester. (n.d.). NIST WebBook. [Link]

  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form. (n.d.). IJNRD. [Link]

  • A review: Enhancement of solubility and oral bioavailability of poorly soluble drugs. (2017, September 29). Advance Pharmaceutical Journal. [Link]

  • Analytical Methods. (n.d.). Japan Environment Agency. [Link]

  • CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (2018, September 15). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • BUTYL BENZOATE. (n.d.). Ataman Kimya. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]

  • BUTYL BENZOATE ( BUTİL BENZOAT). (n.d.). Guncel-Mekik. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Future Journal of Pharmaceutical Sciences. [Link]

  • Factors affecting solubilization of a poorly soluble novel tubulin-binding agent. (2013, November 15). PubMed. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • Methods to boost solubility. (2011, January 12). IJSDR. [Link]

  • Factors Affecting Solubility. (n.d.). Celina City Schools. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA Food Safety and Inspection Service. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?. (2024, May 1). PubMed. [Link]

  • Butyl Benzoate. (n.d.). PubChem. [Link]

  • The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. (2019, November 7). ResearchGate. [Link]

  • Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). Google Patents.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds. (n.d.). MDPI. [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020, April 6). PubMed. [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (n.d.). ResearchGate. [Link]

  • Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction. (n.d.). Royal Society of Chemistry. [Link]

  • Analytical Method for Emamectin benzoate (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]

  • The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. (2022, August 8). Periodica Polytechnica Chemical Engineering. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. (n.d.). USDA ARS. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019, September 5). SciSpace. [Link]

Sources

Optimization

Optimizing crystallization and purification conditions for Butyl 2-(methylamino)benzoate

Welcome to the Technical Support Center for Butyl 2-(methylamino)benzoate (also known as Butyl N-methylanthranilate). This guide is designed for researchers, chemists, and drug development professionals who are synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Butyl 2-(methylamino)benzoate (also known as Butyl N-methylanthranilate). This guide is designed for researchers, chemists, and drug development professionals who are synthesizing, purifying, or formulating this compound.

Because this compound features both an ester linkage and a secondary amine on an electron-rich aromatic ring, it presents unique challenges during isolation. Below, you will find targeted troubleshooting FAQs, physicochemical data, and validated experimental protocols to ensure high-yield, high-purity recovery.

Physicochemical Data Summary

To optimize your purification strategy, you must first understand the physical state of your target molecule. A common pitfall in the lab is attempting to crystallize the free base at room temperature.

PropertyFree Base (Butyl 2-(methylamino)benzoate)Hydrochloride Salt Derivative
Physical State (at 25°C) Pale straw-colored to colorless liquidWhite crystalline solid
Boiling Point 296 – 297 °C (at 760 mmHg)N/A (Decomposes before boiling)
Melting Point < 20 °C (Liquid at RT)> 150 °C (Typical for anthranilate HCl salts)
Solubility Soluble in organic solvents (EtOH, EtOAc, Hexane); Insoluble in waterSoluble in water, methanol; Insoluble in non-polar organics (Hexane, Ether)
Stability Prone to oxidation (darkens upon air/light exposure)Highly stable; resistant to oxidation

Data supported by fragrance and flavor chemical databases [1].

Purification Workflow Diagram

The most reliable method to achieve >99% purity for liquid anthranilates without relying on resource-intensive column chromatography is Salt-Assisted Crystallization . By converting the oily free base into a crystalline hydrochloride salt, you can easily filter out organic impurities before liberating the pure free base.

G Crude Crude Butyl 2-(methylamino)benzoate (Oily Liquid) Acidification Add Anhydrous HCl in Ether (Salt Formation) Crude->Acidification Crystallization Cool to 0-4°C & Add Antisolvent (Crystallization) Acidification->Crystallization Filtration Vacuum Filtration (Isolate Pure HCl Salt) Crystallization->Filtration Neutralization Neutralize with Aq. NaHCO3 (Free Base Recovery) Filtration->Neutralization Extraction Extract with Ethyl Acetate & Dry over Na2SO4 Neutralization->Extraction Distillation Vacuum Distillation (Final Purification) Extraction->Distillation Pure Pure Butyl 2-(methylamino)benzoate (Colorless Liquid) Distillation->Pure

Caption: Workflow for the salt-assisted crystallization and purification of Butyl 2-(methylamino)benzoate.

Troubleshooting & FAQs

Q1: I am trying to crystallize my synthesized product in a hexane/ethyl acetate mixture at room temperature, but it remains an oily liquid. What is wrong?

Causality & Solution: You are attempting to crystallize the free base. Butyl 2-(methylamino)benzoate is a liquid at room temperature (boiling point ~296 °C) [1]. It will not form crystals under standard ambient conditions unless it is supercooled (melt crystallization), which is highly inefficient for purification. Action: Instead of crystallizing the free base, convert it to its hydrochloride salt. The secondary amine group ( −NHCH3​ ) readily protonates to form a highly crystalline solid [2]. Once the salt is filtered and washed, you can neutralize it to recover the pure liquid free base.

Q2: My purified free base has a yellow/brown tint instead of being a "colorless liquid." How do I prevent this discoloration?

Causality & Solution: Anthranilate derivatives are electron-rich aromatic amines. They are highly susceptible to atmospheric oxidation and photo-degradation, which generates colored quinoid-like polymeric impurities. Action:

  • Exclude Oxygen: Always flush your storage flasks with an inert gas (Nitrogen or Argon) before sealing.

  • Avoid High Heat: If purifying via distillation, use high vacuum (e.g., < 1 mmHg) to lower the boiling point and prevent thermal degradation [3].

  • Antioxidants: For long-term storage in formulation, consider adding a trace amount of an antioxidant (like BHT), provided it does not interfere with your downstream biological assays.

Q3: How do I separate unreacted anthranilic acid starting material from my target ester?

Causality & Solution: Anthranilic acid is amphoteric (contains both an acidic −COOH and a basic −NH2​ group), whereas your product only has a basic amine. Action: Perform a controlled acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (like 5% Na2​CO3​ ). The unreacted anthranilic acid will deprotonate to form a water-soluble sodium carboxylate salt and partition into the aqueous layer, while your target ester remains in the organic layer[3].

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Each critical step includes an in-process check to ensure the chemical transformation was successful before proceeding.

Protocol A: Salt-Assisted Crystallization (Formation of the Hydrochloride Salt)

Objective: To isolate Butyl 2-(methylamino)benzoate from non-basic organic impurities.

  • Dissolution: Dissolve 10.0 g of crude Butyl 2-(methylamino)benzoate (approx. 48 mmol) in 50 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0–4 °C) with magnetic stirring. Slowly add 1.2 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise over 15 minutes.

    • Self-Validation Check: A white precipitate should begin forming immediately upon the addition of the acid. If the solution remains clear, check the moisture content of your solvent; water will solubilize the salt.

  • Crystallization & Maturation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization. If the suspension is too thick, add 10 mL of cold anhydrous ether.

  • Filtration: Vacuum filter the mixture using a Büchner funnel. Wash the filter cake with 2 x 15 mL of ice-cold diethyl ether to remove unreacted non-basic organics.

  • Drying: Dry the white crystals under a vacuum to a constant weight.

    • Self-Validation Check: The isolated solid should be a free-flowing white powder. Take a melting point; a sharp, high melting point indicates high purity of the salt.

Protocol B: Free Base Recovery and Vacuum Distillation

Objective: To liberate the pure liquid ester from the purified salt.

  • Neutralization: Suspend the purified hydrochloride salt from Protocol A in 50 mL of deionized water. Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) until the effervescence ceases.

    • Self-Validation Check: Test the aqueous phase with pH paper. The pH must be ≥8 to ensure complete deprotonation of the amine. The product will "oil out" as a distinct liquid layer.

  • Extraction: Extract the aqueous mixture with 3 x 30 mL of Ethyl Acetate.

  • Washing & Drying: Wash the combined organic layers with 20 mL of brine (saturated NaCl), then dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at 35 °C until all ethyl acetate is removed.

  • Vacuum Distillation (Optional but Recommended): Transfer the residual oil to a short-path distillation apparatus. Distill under high vacuum (< 1 mmHg). The pure Butyl 2-(methylamino)benzoate will distill as a colorless liquid.

    • Self-Validation Check: Store the final product in an amber vial backfilled with Argon to prevent the return of any yellow tint.

References

  • The Good Scents Company. "Isobutyl methyl anthranilate / Butyl N-methylanthranilate Properties." The Good Scents Company Database. Available at: [Link]

  • Mahdi Ghobani et al. "How methyl anthranilate can be separated from reaction mixture?" ResearchGate Scientific Discussions, 2019. Available at:[Link]

  • Yadav, G. D. "An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol." Organic Process Research & Development, American Chemical Society. Available at:[Link]

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for Butyl 2-(methylamino)benzoate

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for the chromatographic analysis of Butyl 2-(methylamino)benzoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for the chromatographic analysis of Butyl 2-(methylamino)benzoate. As a hydrophobic anthranilate derivative containing both a secondary amine and a butyl ester, this compound presents unique challenges in reversed-phase High-Performance Liquid Chromatography (RP-HPLC), including pH-dependent retention drift, silanol-induced peak tailing, and UV detection interference.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why are my retention times drifting, and why is the peak shape inconsistent across different runs? Causality: The root cause is operating too close to the analyte's pKa. Butyl 2-(methylamino)benzoate contains a secondary amine. Structurally similar anthranilates (like methyl anthranilate) have a conjugate acid pKa of approximately 2.23[1]. Many generic HPLC methods use 0.1% Formic Acid or Phosphoric Acid, which yields a mobile phase pH of ~2.1–2.5. Operating at a pH equal to the pKa means the analyte exists in a 50/50 equilibrium between its protonated (ionized) and unprotonated (neutral) states[2]. This partial ionization leads to mixed-mode retention kinetics, split peaks, and extreme sensitivity to minor pH fluctuations in the mobile phase[3]. Solution: You must increase the difference between the mobile-phase pH and the analyte pKa by at least 1.5 units[3]. Adjust the mobile phase pH to 4.5–6.0 using an Ammonium Acetate buffer. At pH 5.5, the secondary amine is >99.9% neutral, ensuring a single retention mechanism and robust reproducibility.

Q2: I adjusted the pH to 5.5, but I am now experiencing severe peak tailing. How can I fix this? Causality: While the analyte is neutral at pH 5.5, the residual silanols on the silica-based stationary phase (which have a pKa of ~3.5–4.5) are fully ionized (negatively charged)[4]. Any localized micro-environment changes or trace protonated species will trigger secondary ion-exchange interactions between the amine and the deprotonated silanols, causing the peak to tail[5]. Solution: First, ensure you are using a highly base-deactivated or densely end-capped C18 column. If tailing persists, add a competing amine modifier, such as 0.1% Triethylamine (TEA), to the mobile phase to mask active silanol sites. Alternatively, if you must use a low pH (e.g., pH 2.0) to suppress silanol ionization, use a chaotropic salt like Sodium Perchlorate to improve peak shape[3].

Q3: The compound elutes too late and the peak is excessively broad. Should I use Methanol or Acetonitrile? Causality: The addition of the butyl ester group makes Butyl 2-(methylamino)benzoate significantly more lipophilic than standard methyl anthranilate (which has a logP of 1.88)[6]. High lipophilicity results in excessive retention on a C18 column if the organic modifier is too weak, leading to band broadening and reduced efficiency[2]. Solution: Acetonitrile (ACN) is the preferred organic modifier. It has lower viscosity and better mass transfer kinetics than methanol, which sharpens the peak[5]. Implement a gradient elution starting at 40% ACN and ramping to 90% ACN to accelerate elution while maintaining sharp peak morphology.

Q4: Can I use UV detection at 220 nm for this compound? Causality: Anthranilates exhibit strong UV absorbance at 220 nm, 248 nm, and 336 nm[7]. However, if you have switched to an Acetate buffer to maintain a pH of 5.5 (as recommended in Q1), the acetate ion absorbs strongly below 230 nm, which will cause severe baseline drift and high noise levels during a gradient run[3]. Solution: Shift your detection wavelength to 248 nm or 336 nm. At these wavelengths, Butyl 2-(methylamino)benzoate still absorbs strongly, but the acetate buffer is completely transparent, ensuring a flat baseline and high signal-to-noise ratio[7].

Part 2: Experimental Protocols

Protocol 1: Preparation of pH 5.5 Ammonium Acetate Buffer (Mobile Phase A)

This self-validating protocol ensures the buffer capacity is maximized at the target pH, preventing retention drift.

  • Weighing: Accurately weigh 0.77 g of HPLC-grade Ammonium Acetate (NH₄CH₃CO₂).

  • Dissolution: Dissolve the salt in 900 mL of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Insert a calibrated pH probe. The initial pH should be near neutral. Add dilute Glacial Acetic Acid (1% v/v in water) dropwise until the pH reaches exactly 5.50 ± 0.05.

  • Volume Adjustment: Transfer the solution to a 1 L volumetric flask and bring to volume with ultrapure water.

  • Filtration: Filter the buffer through a 0.22 µm nylon or PTFE membrane filter. Degas via sonication for 10 minutes prior to placing on the HPLC system.

Protocol 2: Gradient Elution Workflow

Designed to handle the high lipophilicity of the butyl ester.

  • System Purge: Purge the HPLC lines with Mobile Phase A (10 mM NH₄OAc, pH 5.5) and Mobile Phase B (100% HPLC-grade Acetonitrile).

  • Column Equilibration: Flow at 1.0 mL/min at initial conditions (60% A / 40% B) for 10 column volumes until the baseline at 248 nm is stable.

  • Sample Injection: Inject 5–10 µL of the sample (dissolved in the initial mobile phase to prevent solvent shock and peak splitting).

  • Gradient Execution: Run the gradient profile detailed in Table 2.

  • Wash & Re-equilibration: Ensure the column is washed with 90% B for at least 3 minutes before returning to initial conditions to elute any strongly retained matrix components.

Part 3: Quantitative Data

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterValue (Approx.)Chromatographic Implication
Amine pKa ~2.23 (Conjugate Acid)Avoid operating at pH 1.5–3.5 to prevent partial ionization and split peaks[1].
Lipophilicity (logP) > 3.0 (Butyl derivative)Requires high organic modifier strength (>60% ACN) for timely elution[6].
UV Absorbance Max 220 nm, 248 nm, 336 nmUse 248 nm or 336 nm to avoid acetate buffer interference at low UV[7].

Table 2: Recommended Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.01.06040Initial hold; focuses analyte at column head.
1.01.06040Isocratic hold to separate polar impurities.
8.01.01090Linear ramp to elute the hydrophobic butyl ester.
11.01.01090High organic wash to remove strongly retained matrix.
11.11.06040Return to initial conditions.
15.01.06040Re-equilibration.

Part 4: Workflows & Logical Relationships

TroubleshootingTree Start Issue: Poor Chromatography for Butyl 2-(methylamino)benzoate Tailing Severe Peak Tailing Start->Tailing Drift Retention Time Drift / Split Peaks Start->Drift Late Excessively Late Elution Start->Late Sol_Tailing Use End-capped C18 or add 0.1% TEA Tailing->Sol_Tailing Silanol Interactions Sol_Drift Adjust pH to >4.5 (Avoid pKa ~2.2) Drift->Sol_Drift Partial Ionization Sol_Late Increase % Acetonitrile Use Gradient Elution Late->Sol_Late High Lipophilicity

Caption: Diagnostic logic tree for troubleshooting common chromatographic issues with anthranilate esters.

OptimizationWorkflow Step1 1. Buffer Selection 10 mM NH4OAc (Target pH 5.5) Step2 2. Organic Modifier Select Acetonitrile (Better mass transfer) Step1->Step2 Step3 3. Gradient Design 40% to 90% B over 10 mins Step2->Step3 Step4 4. Detection Set UV to 248 nm or 336 nm Step3->Step4

Caption: Sequential mobile phase optimization workflow for Butyl 2-(methylamino)benzoate.

References

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC". Chromatography Online.[Link]

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize". Welch Materials.[Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC". Phenomenex.[Link]

  • ALWSCI. "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks". ALWSCI.[Link]

  • PubChem. "Methyl Anthranilate | C8H9NO2 | CID 8635". National Library of Medicine.[Link]

  • OCLC. "Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait". OCLC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Cross-Validation and Performance Analysis of Butyl 2-(methylamino)benzoate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Analytical Methodology Executive Summary & Mechanistic Context In the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Analytical Methodology

Executive Summary & Mechanistic Context

In the development of advanced formulations—ranging from lipophilic topical therapeutics to specialized fragrance matrices—the selection of the correct anthranilate ester is critical. Butyl 2-(methylamino)benzoate (also known as Butyl N-methylanthranilate) offers a unique physicochemical profile characterized by enhanced lipophilicity and altered hydrogen-bonding dynamics compared to its structural analogs.

This guide provides a rigorous, objective comparison of Butyl 2-(methylamino)benzoate against two primary alternatives: Methyl 2-(methylamino)benzoate (shorter alkyl chain) and Butyl 2-aminobenzoate (primary amine). As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind the spectroscopic shifts and establish a self-validating analytical protocol to ensure absolute structural confirmation during cross-validation[1].

Orthogonal Spectroscopic Cross-Validation Logic

To prevent false positives from positional isomers or unreacted starting materials, our analytical framework relies on a self-validating system. No single technique is trusted in isolation. Instead, we use Nuclear Magnetic Resonance (NMR) to map the carbon-hydrogen framework, Fourier-Transform Infrared Spectroscopy (FT-IR) to probe functional group microenvironments, and Gas Chromatography-Mass Spectrometry (GC-MS) to validate molecular weight and fragmentation thermodynamics.

G Start Analyte: Butyl 2-(methylamino)benzoate NMR NMR Spectroscopy (1H, 13C in CDCl3) Start->NMR IR FT-IR (ATR) Functional Groups Start->IR MS GC-MS (EI) Mass Fragmentation Start->MS NMR_Res Confirm N-Me (2.92 ppm) & Butyl Chain (4.27 ppm) NMR->NMR_Res IR_Res N-H Stretch (~3370 cm⁻¹) C=O Stretch (~1686 cm⁻¹) IR->IR_Res MS_Res Molecular Ion m/z 207 Base Peak m/z 134 MS->MS_Res Validation Multi-modal Cross-Validation Absolute Structural Confirmation NMR_Res->Validation IR_Res->Validation MS_Res->Validation

Figure 1: Orthogonal cross-validation workflow integrating NMR, IR, and MS data for absolute structural confirmation.

Comparative Spectroscopic Profiling

The following tables synthesize the quantitative spectral data for the target compound and its alternatives. The data highlights how subtle structural modifications (N-methylation vs. primary amine; butyl vs. methyl ester) profoundly impact the electronic environment of the molecule.

Table 1: ¹H NMR and ¹³C NMR Chemical Shifts Comparison

Solvent: CDCl₃. Reference: TMS (δ 0.00 ppm). All data acquired at 300-500 MHz.

Structural FeatureButyl 2-(methylamino)benzoate (Target)Methyl 2-(methylamino)benzoate (Alt 1)Butyl 2-aminobenzoate (Alt 2)
Amine Proton(s) δ 7.70 (br s, 1H, NH)δ 7.65 (br s, 1H, NH)δ 5.72 (br s, 2H, NH₂)
N-Alkyl Group δ 2.92 (s, 3H, N-CH₃)δ 2.91 (s, 3H, N-CH₃)Absent
Ester α-Protons δ 4.27 (t, 2H, O-CH₂)δ 3.88 (s, 3H, O-CH₃)δ 4.28 (t, 2H, O-CH₂)
Aromatic H-6 δ 7.93 (dd, 1H)δ 7.91 (dd, 1H)δ 7.87 (dd, 1H)
Carbonyl (¹³C) δ 168.6 ppmδ 169.2 ppmδ 168.2 ppm

Mechanistic Insight: The shift of the amine proton from ~5.72 ppm in the primary amine (Alt 2) to ~7.70 ppm in the N-methylated analogs (Target and Alt 1) is not merely a concentration artifact. It is caused by the strong intramolecular hydrogen bond between the secondary amine and the ester carbonyl, which heavily deshields the N-H proton[1][2].

Table 2: FT-IR and GC-MS Key Fragments Comparison
Analytical MetricButyl 2-(methylamino)benzoate (Target)Methyl 2-(methylamino)benzoate (Alt 1)Butyl 2-aminobenzoate (Alt 2)
Molecular Ion [M]⁺ m/z 207m/z 165m/z 193
Base Peak (EI) m/z 134 (Acylium ion)m/z 134 (Acylium ion)m/z 120 (Acylium ion)
N-H Stretch (IR) ~3370 cm⁻¹ (Singlet)~3375 cm⁻¹ (Singlet)~3480, 3371 cm⁻¹ (Doublet)
C=O Stretch (IR) ~1686 cm⁻¹~1685 cm⁻¹~1686 cm⁻¹

Mechanistic Insight: In FT-IR, the primary amine (Alt 2) exhibits a distinct doublet (symmetric and asymmetric stretching) around 3480 and 3371 cm⁻¹. The N-methylation in our target compound collapses this into a single, sharp N-H stretch at 3370 cm⁻¹. Furthermore, the C=O stretch appears at an unusually low wavenumber (~1686 cm⁻¹) for an ester, confirming the presence of a stable 6-membered pseudo-ring formed via intramolecular hydrogen bonding[2].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed. This protocol explains the causality behind our instrumental parameters.

Step 1: Sample Preparation & Matrix Selection
  • Solvent Choice: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ (Deuterated Chloroform) for NMR analysis.

    • Causality: CDCl₃ is chosen over DMSO-d₆ or Methanol-d₄ because it is an aprotic, non-competing solvent. Protic solvents would disrupt the critical intramolecular hydrogen bond between the N-H and C=O groups, altering the chemical shift of the N-H proton and masking structural reality.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to eliminate paramagnetic particulate interference.

Step 2: GC-EI-MS Acquisition
  • Column: Use a non-polar RTX-5MS column (30 m × 0.25 mm ID × 0.25 μm)[1].

  • Carrier Gas: Helium at a linear velocity of 40 cm/sec.

  • Ionization: Electron Impact (EI) at 70 eV.

    • Causality: We utilize hard ionization (EI) rather than soft ionization (ESI) because these low-molecular-weight esters are highly volatile. The 70 eV energy provides a highly reproducible fragmentation pattern. The cleavage of the butoxy radical (•OC₄H₉, 73 Da) yields a hyper-stable acylium ion at m/z 134, which serves as the definitive diagnostic peak for N-methylanthranilates[1][3].

Step 3: FT-IR (ATR) Analysis
  • Method: Place 2 µL of neat liquid sample directly onto a Diamond Attenuated Total Reflectance (ATR) crystal.

    • Causality: ATR is selected over traditional KBr pellet pressing because KBr is hygroscopic. Absorbed water in KBr pellets exhibits a broad O-H stretch at 3400 cm⁻¹, which perfectly overlaps with and obscures the critical N-H stretch of the anthranilate[2].

Performance Evaluation: Target vs. Alternatives

Understanding the structural logic helps us predict the macroscopic performance of Butyl 2-(methylamino)benzoate in practical applications.

G Structure Structural Modifications of Target (N-Methylation + Butyl Ester) Lipid Extended Butyl Chain Increases LogP Structure->Lipid Steric N-Methyl Group Provides Steric Shielding Structure->Steric Hbond Intramolecular H-Bonding Locks Conformation Structure->Hbond Formulation Superior Integration in Lipophilic Matrices Lipid->Formulation Stability Resistance to Oxidative Degradation vs Primary Amine Steric->Stability UV Bathochromic Shift in UV Enhanced Photostability Hbond->UV

Figure 2: Causality mapping of how structural features dictate the macroscopic performance of the target compound.

Why choose Butyl 2-(methylamino)benzoate?
  • Versus Methyl 2-(methylamino)benzoate (Alt 1): The extension from a methyl ester to a butyl ester significantly increases the molecule's lipophilicity (LogP). This makes the butyl derivative vastly superior for integration into oil-based formulations, topical emulsions, or non-polar polymer matrices where the methyl ester would phase-separate or volatilize too rapidly[1][3].

  • Versus Butyl 2-aminobenzoate (Alt 2): Primary aromatic amines are notoriously prone to oxidative degradation, often turning formulations brown over time. The N-methylation in our target compound provides steric hindrance and alters the oxidation potential, resulting in a significantly longer shelf-life. Furthermore, the electron-donating effect of the N-methyl group induces a bathochromic shift in the UV absorption spectrum, enhancing its photostability[2][4].

References

  • RSC Advances. A novel pathway for the thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis leading to 7-aminophthalides. Royal Society of Chemistry. Available at:[Link]

  • The Journal of Organic Chemistry. Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. American Chemical Society. Available at:[Link]

  • Chemical Science (Supporting Information). Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. Royal Society of Chemistry. Available at:[Link]

  • PubChem. Methyl N-methylanthranilate | C9H11NO2 | CID 6826. National Institutes of Health (NIH). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Butyl 2-(methylamino)benzoate

Comprehensive Safety and Operational Guide for Handling Butyl 2-(methylamino)benzoate Butyl 2-(methylamino)benzoate (also known as Butyl N-methylanthranilate, CAS: 65505-24-0) is an anthranilate ester widely utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Butyl 2-(methylamino)benzoate

Butyl 2-(methylamino)benzoate (also known as Butyl N-methylanthranilate, CAS: 65505-24-0) is an anthranilate ester widely utilized in organic synthesis, flavor, and fragrance development[1]. Due to its specific chemical architecture—a lipophilic butyl chain coupled with a secondary amine and ester linkage—it presents distinct operational hazards. This guide provides a self-validating, mechanistic approach to hazard assessment, Personal Protective Equipment (PPE) selection, and disposal strategies.

Hazard Assessment & Causality

Anthranilate esters exhibit a consistent toxicological profile characterized by localized tissue irritation. Analogous compounds, such as methyl anthranilate and butyl anthranilate, are classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory tract irritation (H335)[2][3][4].

Understanding the causality behind these hazards is critical for effective PPE selection:

  • Dermal Penetration: The non-polar butyl ester moiety increases the molecule's lipophilicity. If skin contact occurs, this allows for rapid absorption through the lipid-rich stratum corneum, leading to dermatitis[2].

  • Ocular Toxicity: The nucleophilic nature of the secondary amine can interact aggressively with ocular proteins. This necessitates strict barrier protection against aerosolized droplets or vapors[3].

Table 1: Quantitative Hazard Profile

Chemical Property / Hazard Quantitative Value / GHS Code Mechanistic Implication
CAS Number 65505-24-0 Unique identifier for Butyl N-methylanthranilate[1].
Skin Irritation Category 2 (H315) Lipophilic ester chain enhances dermal penetration and localized inflammation[2].
Eye Irritation Category 2 (H319) Secondary amine interacts with ocular proteins, causing severe irritation[3].

| Respiratory Toxicity | STOT SE 3 (H335) | Volatile organic compound (VOC) properties irritate mucous membranes upon inhalation[4]. |

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on quantitative performance standards and mechanistic rationale rather than generic lab safety rules.

Table 2: Required PPE and Mechanistic Rationale

PPE Category Specification Quantitative/Performance Standard Mechanistic Rationale

| Hand Protection | Nitrile or Neoprene Gloves | Thickness 0.11 mm; Breakthrough time > 480 min | The lipophilic butyl ester degrades latex. Nitrile provides a high-density, cross-linked barrier against non-polar organic esters, preventing dermal absorption[3]. | | Eye Protection | Chemical Safety Goggles | EN 166 / ANSI Z87.1 compliant | Tight-fitting goggles prevent volatile vapors and aerosolized droplets from contacting the cornea, mitigating severe ocular irritation (H319)[3][4]. | | Respiratory | Half-mask with ABEK filter | Assigned Protection Factor (APF) 10 | Mitigates the inhalation of VOCs. Required if fume hood face velocity drops below optimal levels to prevent respiratory irritation (H335)[4]. | | Body Protection | Flame-retardant Lab Coat | 100% Cotton or specialized synthetic | Prevents direct skin contact (H315) and minimizes static discharge risk during the handling of combustible organic liquids[2][4]. |

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that every action is grounded in chemical safety principles.

Standard Operating Procedure (SOP):

  • Pre-Operational Verification: Inspect the chemical fume hood to ensure a face velocity between 0.4 and 0.6 m/s. Verify that all PPE is donned correctly, ensuring no exposed skin exists between the glove cuff and lab coat sleeve.

  • Material Transfer: Work strictly within the designated sash height (typically 18 inches). Because Butyl 2-(methylamino)benzoate emits irritating vapors, maintaining negative pressure is critical to prevent the escape of VOCs into the general laboratory environment[4].

  • Weighing and Aliquoting: Utilize anti-static weighing boats and grounded spatulas. Static charge can cause the aerosolization of liquid droplets, increasing the risk of inhalation or ocular exposure.

  • Decontamination: Post-handling, wipe down all surfaces and reusable tools with a 70% isopropanol or ethanol solution. The butyl ester is highly soluble in organic solvents but poorly soluble in water, making aqueous cleaning highly ineffective.

Logical Workflow Visualization

The following diagram illustrates the self-validating decision matrix for handling and spill response.

PPE_Workflow Start Pre-Operation: Verify Fume Hood & Don PPE Handling Active Handling: Transfer & Weighing under Exhaust Start->Handling Spill Spill Detected? Handling->Spill SpillResponse Spill Mitigation: Apply Inert Absorbent (Vermiculite) Spill->SpillResponse Yes PostOp Post-Operation: Doff PPE & Solvent Decontamination Spill->PostOp No Disposal Waste Disposal: Segregate as Hazardous Organic SpillResponse->Disposal PostOp->Disposal

Operational workflow and spill response decision matrix for Butyl 2-(methylamino)benzoate.

Spill Mitigation and Disposal Plan

In the event of a breach in containment, immediate procedural action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Isolation: Immediately halt operations and lower the fume hood sash. If the spill occurs outside primary containment, evacuate the immediate 2-meter radius and ensure maximum room ventilation[4].

  • Absorption: Do not use combustible materials such as sawdust. Apply an inert, non-combustible absorbent material—such as vermiculite, dry sand, or diatomaceous earth—directly to the spill perimeter, working inward to prevent the ester from spreading[4][5].

  • Collection: Mechanically collect the saturated absorbent using non-sparking tools. Place the material into a chemically resistant, sealable hazardous waste container (e.g., high-density polyethylene)[4].

  • Waste Segregation & Disposal: Label the container explicitly as "Hazardous Organic Waste - Contains Butyl 2-(methylamino)benzoate". Do not mix this waste with strong oxidizing agents or strong acids, as anthranilates can undergo exothermic degradation. Dispose of the container through an approved hazardous waste management facility in accordance with local environmental regulations[3][5].

References

  • Title: FEMA Numbers : From 4001 to 4250 Source: The Good Scents Company URL: [Link]

  • Title: Butyl anthranilate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: METHYL ANTHRANILATE FOR SYNTHESIS MSDS CAS No Source: Loba Chemie URL: [Link]

Sources

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